4-[(2-Phenylethyl)amino]phenol hydrobromide
Description
Properties
IUPAC Name |
4-(2-phenylethylamino)phenol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.BrH/c16-14-8-6-13(7-9-14)15-11-10-12-4-2-1-3-5-12;/h1-9,15-16H,10-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTLBBSBNZOOTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC=C(C=C2)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of 4-[(2-Phenylethyl)amino]phenol hydrobromide
An In-Depth Technical Guide to the Physicochemical Properties of 4-[(2-Phenylethyl)amino]phenol hydrobromide
This document provides a comprehensive technical overview of the essential physicochemical properties of 4-[(2-Phenylethyl)amino]phenol hydrobromide (CAS No. 1333540-43-4). Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple data sheet. It delves into the causality behind experimental design and provides actionable, validated protocols for the characterization of this compound, ensuring a foundation of scientific integrity for its potential applications.
Introduction and Strategic Context
4-[(2-Phenylethyl)amino]phenol hydrobromide belongs to a class of compounds that merges the structural features of phenylethylamines and aminophenols. This unique combination suggests a rich potential for biological activity, as both scaffolds are prevalent in pharmacologically active agents. For instance, 4-aminophenol is the direct precursor to paracetamol, a widely used analgesic[1][2], while the phenylethylamine backbone is central to many neurotransmitters and receptor modulators. The hydrobromide salt form is frequently employed in drug development to enhance solubility and stability.
A thorough understanding of the compound's physicochemical properties is the bedrock of any successful development program. These parameters—including solubility, pKa, and lipophilicity—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its bioavailability, efficacy, and formulation strategy.
Core Molecular and Physical Identity
The fundamental identity of this compound is established by its chemical formula, structure, and molecular weight. This information is critical for all subsequent analytical and experimental work.
Caption: Chemical structure of 4-[(2-Phenylethyl)amino]phenol hydrobromide.
Table 1: Compound Identification
| Parameter | Value | Source |
|---|---|---|
| CAS Number | 1333540-43-4 | [3][4] |
| Molecular Formula | C₁₄H₁₅NO · HBr | [3][4] |
| Molecular Weight | 294.19 g/mol | [3][4] |
| Physical Form | Powder | [3] |
| Purity | ≥95% | [3] |
| InChIKey | DMTLBBSBNZOOTH-UHFFFAOYSA-N | [3] |
| Storage | Room Temperature |[3] |
Solubility Profile: A Critical Determinant of Bioavailability
Aqueous solubility is a gatekeeper for oral absorption. As a hydrobromide salt of an amine, the compound is expected to exhibit pH-dependent solubility, being more soluble in acidic conditions where the secondary amine is protonated.
Predicted Solubility Behavior
-
Parent Moiety (4-Aminophenol): The parent compound, 4-aminophenol, is moderately soluble in alcohols and can be recrystallized from hot water[1]. It is slightly soluble in cold water[5].
-
Influence of Substituents: The addition of the lipophilic (2-Phenylethyl) group will likely decrease the intrinsic solubility of the free base compared to 4-aminophenol.
-
Influence of Salt Form: The hydrobromide salt form significantly enhances aqueous solubility by ensuring the molecule exists in its charged, more polar, cationic form.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility, a gold-standard measure for regulatory submissions.
Causality: The shake-flask method is chosen because it allows the system to reach thermodynamic equilibrium, providing a true measure of solubility that is not influenced by the kinetics of dissolution. Using a range of pH values is critical for ionizable compounds, as it reveals the solubility at physiologically relevant pH levels (e.g., stomach, intestine).
-
Preparation of Buffers: Prepare a series of biocompatible buffers (e.g., phosphate, citrate) at various pH values (e.g., 2.0, 4.5, 6.8, 7.4, and 9.0).
-
Sample Preparation: Add an excess amount of 4-[(2-Phenylethyl)amino]phenol hydrobromide to separate vials containing a fixed volume of each buffer. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully withdraw a supernatant aliquot, filter it (using a filter material confirmed not to bind the compound), and dilute as necessary. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Validation: The presence of solid material at the end of the experiment must be confirmed to ensure the solution was truly saturated.
Caption: Workflow for Thermodynamic Solubility Determination.
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa values dictate the extent of a molecule's ionization at a given pH. This compound has two key ionizable centers: the phenolic hydroxyl group and the secondary amine.
-
Phenolic Hydroxyl (-OH): This group is acidic. For the parent 4-aminophenol, the pKa of the phenol group is approximately 10.3[1][6]. The electron-donating nature of the amino group makes this phenol less acidic (higher pKa) than phenol itself (pKa ≈ 9.95)[6].
-
Secondary Amine (-NH-): This group is basic. The conjugate acid of the amino group in 4-aminophenol has a pKa of about 5.5[1]. The phenylethyl substituent may slightly alter this value.
Table 2: Predicted vs. Parent Compound pKa Values
| Ionizable Group | Parent (4-Aminophenol) pKa | Predicted Influence of Phenylethyl Group |
|---|---|---|
| Phenolic Hydroxyl | ~10.3 (Acidic) | Minimal change expected. |
| Amine (Conjugate Acid) | ~5.5 (Basic) | May slightly increase basicity (raise pKa) due to the alkyl nature of the substituent. |
Experimental Protocol: pKa Determination via Potentiometric Titration
This is a direct and reliable method for measuring pKa values.
Causality: Potentiometric titration is the definitive method because it directly measures the change in pH as a function of added acid or base, allowing for the precise determination of the inflection points that correspond to the pKa values. The use of a co-solvent like methanol is necessary if aqueous solubility is insufficient, but requires extrapolation to find the pKa in a fully aqueous environment.
-
Solution Preparation: Accurately weigh and dissolve a sample of the compound in a known volume of water or a water/methanol mixture if solubility is low.
-
Titration Setup: Use a calibrated pH meter with a precision electrode and an automated titrator for accurate delivery of the titrant.
-
Acidification: First, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate all basic sites fully.
-
Basification: Titrate the resulting acidic solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the midpoints of the buffer regions in the titration curve. Alternatively, the first derivative of the plot (dpH/dV) can be used, where the peaks correspond to the equivalence points.
Lipophilicity (LogP/LogD): Predicting Membrane Permeability
Lipophilicity is a measure of a compound's preference for a lipid versus an aqueous environment and is a strong predictor of membrane permeability and plasma protein binding.
-
LogP (Partition Coefficient): Measures the partitioning of the neutral species.
-
LogD (Distribution Coefficient): Measures the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable compound, LogD is more physiologically relevant.
Predicted Lipophilicity: The presence of the phenyl ring in the phenylethyl moiety will significantly increase the lipophilicity compared to 4-aminophenol (LogP ≈ 0.04)[5]. The LogD will be highest at pH values between the two pKa's (approx. 5.5 to 10.3), where the molecule is predominantly in its neutral, zwitterionic form.
Experimental Protocol: LogD Determination via HPLC
This method is rapid, requires minimal material, and is well-suited for drug discovery settings.
Causality: The HPLC-based method is chosen for its high throughput and small sample requirement. It correlates the retention time of a compound on a reverse-phase column (a lipophilic stationary phase) with the known LogP/LogD values of a set of standard compounds. This provides a reliable and rapid estimate of lipophilicity.
-
System Setup: Use a reverse-phase HPLC column (e.g., C18) and a mobile phase consisting of an aqueous buffer at the desired pH (e.g., 7.4) and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: Inject a series of standard compounds with known LogP/LogD values and record their retention times (t_R). Create a calibration curve by plotting the known LogP/LogD values against the logarithm of the capacity factor, k', where k' = (t_R - t_0) / t_0 (t_0 is the column dead time).
-
Sample Analysis: Inject the 4-[(2-Phenylethyl)amino]phenol hydrobromide solution and determine its retention time under the same conditions.
-
Calculation: Calculate the k' for the test compound and use the calibration curve to determine its LogD at the measured pH.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for structural confirmation and for developing quantitative analytical methods.
-
UV-Vis Spectroscopy: The phenolic and phenyl rings are chromophores. The parent 4-aminophenol exhibits absorption maxima around 194 nm, 218 nm, and 272 nm[7]. The spectrum is pH-dependent due to the ionization of the phenol. Similar absorption characteristics are expected for the title compound.
-
Infrared (IR) Spectroscopy: Expected characteristic peaks include O-H stretching (phenol), N-H stretching (secondary amine), C-N stretching, and aromatic C-H and C=C stretching. The spectrum of 4-aminophenol shows a phenolic O-H stretch at 3338 cm⁻¹ and an N-H stretch at 3282 cm⁻¹[8].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation, confirming the connectivity of all atoms.
-
Mass Spectrometry (MS): Provides the accurate mass of the molecule, confirming its elemental composition.
Protocol: Development of a Quantitative HPLC-UV Method
This method is fundamental for purity assessment and concentration measurements in other experiments.
-
Column and Mobile Phase Selection: Start with a C18 reverse-phase column. Screen mobile phases consisting of an acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile). The acid ensures the amine is protonated, leading to sharper peaks.
-
Wavelength Selection: Use a photodiode array (PDA) detector to acquire the full UV spectrum of the compound as it elutes. Select a wavelength of maximum absorbance (likely around 270-280 nm) for quantification to maximize sensitivity.
-
Method Optimization: Optimize the gradient (or isocratic conditions) and flow rate to achieve a symmetric peak shape with a reasonable retention time and good separation from any impurities.
-
Validation: Validate the method according to ICH guidelines for linearity, accuracy, precision, and specificity.
Stability Assessment
Understanding the chemical stability of a compound is crucial for determining its shelf-life and identifying potential degradation products.
-
Oxidative Stability: Phenols and anilines are susceptible to oxidation, which can lead to coloration of the material[9]. The presence of air and light can accelerate this process[5]. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light is advisable.
-
pH Stability: The stability in aqueous solutions at different pH values should be assessed to identify conditions where hydrolysis or other degradation pathways may occur.
Conclusion and Implications for Drug Development
4-[(2-Phenylethyl)amino]phenol hydrobromide is an ionizable molecule with distinct acidic and basic centers, leading to pH-dependent solubility and lipophilicity. Its structure, containing two aromatic rings, suggests a moderate to high lipophilicity for the free base, which is effectively countered by its formulation as a hydrobromide salt to enhance aqueous solubility. The phenolic and amine moieties represent potential sites of metabolic transformation and chemical instability (oxidation).
The experimental protocols detailed herein provide a robust framework for the comprehensive physicochemical characterization of this compound. The resulting data will be instrumental in guiding formulation development, predicting in vivo performance, and ensuring the development of a safe, stable, and effective drug product.
References
- Derivatives of 4-(2-amino-1-hydroxyethyl) phenol as agonists of the beta2 adrenergic receptor. (URL: )
- Method for preparing 4-(2-aminoethyl)phenol. (URL: )
-
4-Aminophenol - Wikipedia. (URL: [Link])
- Para ethyl amino phenol pharmaceutical compounds. (URL: )
-
4-Amino-2-phenylphenol | C12H11NO | CID 29595 - PubChem. (URL: [Link])
-
4-(2-Aminoethyl)phenol;phenol | C14H17NO2 | CID 68007214 - PubChem. (URL: [Link])
-
4-(2-Aminoethyl)phenol;hydron;chloride | C8H12ClNO | CID 44828551 - PubChem. (URL: [Link])
-
Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition - MDPI. (URL: [Link])
-
Amino Acids in the Development of Prodrugs - PMC. (URL: [Link])
-
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC. (URL: [Link])
-
4-Bromophenol vs 4-aminophenol pKa in water comparison confusion - Chemistry Stack Exchange. (URL: [Link])
-
Phenols, 4-Aminoantipyrine Method - Hach. (URL: [Link])
-
Phenol, 4-(2-aminoethyl)-2-methoxy- - NIST WebBook. (URL: [Link])
-
P – AMINO PHENOL( 4-AMINO PHENOL) - Piochem. (URL: [Link])
-
4-Aminophenol | C6H7NO | CID 403 - PubChem. (URL: [Link])
- WO 2015/155664 A1 - Google P
-
A sensitive and rapid assay for 4-aminophenol in paracetamol drug and tablet formulation, by flow injection analysis with spectrophotometric detection. - Semantic Scholar. (URL: [Link])
-
Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry - EPA. (URL: [Link])
-
Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing). (URL: [Link])
-
Phenol, 4-amino-2,6-dibromo- Properties - EPA CompTox Chemicals Dashboard. (URL: [Link])
-
4-Aminophenol stability : r/chemhelp - Reddit. (URL: [Link])
-
Phenol, 4-(2-aminoethyl)- - NIST Chemistry WebBook. (URL: [Link])
-
Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics - CIR. (URL: [Link])
-
UV-Vis Spectrum of 4-aminophenol - SIELC Technologies. (URL: [Link])
-
UV absorption spectra of 2-aminophenol in (a) methanol and (b) DMSO... - ResearchGate. (URL: [Link])
-
Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability - PMC. (URL: [Link])
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- 1. 4-Aminophenol - Wikipedia [en.wikipedia.org]
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- 4. 4-[(2-phenylethyl)amino]phenol hydrobromide | 1333540-43-4 [sigmaaldrich.cn]
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- 9. reddit.com [reddit.com]
Technical Guide: Solubility Profile and Process Design for 4-[(2-Phenylethyl)amino]phenol Hydrobromide in Ethylene Glycol
The following technical guide details the solubility characterization, thermodynamic modeling, and process application for 4-[(2-Phenylethyl)amino]phenol hydrobromide in ethylene glycol .
Executive Summary
This guide provides a comprehensive framework for determining and utilizing the solubility data of 4-[(2-Phenylethyl)amino]phenol hydrobromide (CAS: 1333540-43-4) in ethylene glycol . As a key intermediate in the synthesis of complex analgesics and fine chemicals, understanding its dissolution behavior is critical for optimizing purification via crystallization.
Ethylene glycol, a polar protic solvent with high viscosity and boiling point, presents unique challenges and opportunities for this hydrobromide salt. This document outlines the experimental protocols, thermodynamic models, and process engineering strategies required to master this solute-solvent system.
Chemical System Characterization
The Solute: 4-[(2-Phenylethyl)amino]phenol Hydrobromide[1]
-
Structure: A phenol core with a secondary amine linker to a phenylethyl group, stabilized as a hydrobromide salt.
-
Key Properties:
-
H-Bonding Potential: High. The phenolic -OH and ammonium -NH₂+ moieties act as strong donors; the bromide ion and phenol ring participate in electrostatic and
-interactions. -
Thermal Stability: Typically high melting point (>200°C for similar salts), requiring high-temperature solubility studies.
-
The Solvent: Ethylene Glycol[2]
-
Nature: Viscous, polar, protic.
-
Role: Excellent solvent for ionic salts due to high dielectric constant (
) and ability to solvate cations/anions via chelation-like structures. -
Process Implication: Its high viscosity (
cP at 25°C) necessitates extended equilibration times in static methods and careful agitation in dynamic methods.
Experimental Methodology
To generate precise solubility data, two complementary methods are recommended. The Laser Dynamic Method is preferred for speed and creating polythermal curves, while the Static Shake-Flask Method serves as the validation standard.
Protocol A: Laser Dynamic Method (Polythermal)
This method detects the precise moment of dissolution (clearing point) or nucleation (cloud point) by monitoring the intensity of a laser beam passing through the solution.
Step-by-Step Workflow:
-
Preparation: Weigh a precise mass (
) of solute and solvent ( ) into a jacketed glass vessel. -
Setup: Insert a laser source and a photodetector on opposite sides of the vessel. Ensure the path length is constant.
-
Heating: Heat the slurry at a slow, controlled ramp rate (e.g., 0.2 K/min) with constant stirring (300-400 rpm).
-
Detection: Record the temperature (
) where the laser intensity maximizes (transmittance 100%), indicating full dissolution. -
Iteration: Add a known mass of solvent to dilute, and repeat the heating cycle to obtain a new data point (
).
Protocol B: Static Shake-Flask Method (Isothermal)
Used to verify dynamic data at specific isotherms (e.g., 298.15 K, 303.15 K).
-
Saturation: Add excess solute to ethylene glycol in a sealed flask.
-
Equilibration: Shake at constant temperature for 72 hours (extended due to glycol viscosity).
-
Sampling: Stop agitation and allow phases to separate for 4 hours. Filter the supernatant through a 0.45
m heated syringe filter. -
Analysis: Quantify concentration via HPLC (UV detection at
nm).
Visualization of Experimental Workflow
Figure 1: Workflow for the Laser Dynamic Method to determine solubility limits.
Thermodynamic Modeling
Accurate modeling allows for the interpolation of solubility at any temperature, essential for process control.
Modified Apelblat Equation
The empirical Modified Apelblat equation is the industry standard for correlating solubility (
- : Empirical parameters derived from regression analysis.
-
Utility: Provides the highest accuracy for interpolation within the measured range.
van't Hoff Analysis
To understand the mechanism of dissolution, use the van't Hoff equation:
-
Plot:
vs. . -
Slope:
(Enthalpy of solution). -
Intercept:
(Entropy of solution).
Interpretation for this System:
- (Endothermic): Solubility increases with temperature. This is expected for hydrobromide salts in glycols, as energy is required to break the crystal lattice.
- (Entropy Driven): The disorder increases as the crystal lattice breaks and ions disperse into the solvent.
Process Application: Cooling Crystallization[3]
The primary utility of this solubility data is designing a crystallization process to purify the compound.
Solubility Curve & Metastable Zone
The region between the Solubility Curve (equilibrium) and the Super-Solubility Curve (spontaneous nucleation) is the Metastable Zone Width (MSZW).
-
Strategy: Cool the solution into the MSZW to induce controlled growth of existing crystals (seeding) or primary nucleation.
-
Ethylene Glycol Factor: Due to high viscosity, the MSZW in ethylene glycol is typically wider than in water or methanol. This allows for larger supersaturation but requires slower cooling rates to avoid "crashing out" amorphous solids.
Crystallization Protocol Design
| Parameter | Recommendation | Rationale |
| Starting Concentration | 90% of Saturation at | Prevents premature nucleation during transfer. |
| Cooling Profile | Cubic or Non-linear | Slow initial cooling favors growth; faster cooling later maximizes yield. |
| Seeding Temperature | Introduce seeds just inside the MSZW to bypass high energy barrier of nucleation. | |
| Antisolvent | Water or Isopropanol | Adding a less polar solvent (or water, depending on specific solubility) can drastically reduce solubility, boosting yield. |
Process Logic Diagram
Figure 2: Optimized cooling crystallization process flow based on solubility data.
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link
-
Mullin, J. W. (2001). Crystallization. 4th Edition, Butterworth-Heinemann. (Standard reference for MSZW and cooling profiles). Link
- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text for solubility thermodynamics).
-
Shakeel, F., et al. (2015). Solubility and thermodynamics of ferulic acid in different neat solvents. Journal of Molecular Liquids. (Example of Apelblat modeling methodology). Link
-
NIST Chemistry WebBook. Thermochemical Data for p-Aminophenol derivatives. (For verifying substituent effects). Link
Redox potential of 4-[(2-Phenylethyl)amino]phenol hydrobromide in polyol synthesis
An In-depth Technical Guide: The Redox Potential and Application of 4-[(2-Phenylethyl)amino]phenol Hydrobromide in Polyol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 4-[(2-Phenylethyl)amino]phenol hydrobromide, a molecule of significant interest in polymer chemistry. We will explore its fundamental redox chemistry, drawing inferences from the well-established behavior of p-aminophenol derivatives, and elucidate its potential roles in polyol synthesis. This document moves beyond a simple recitation of facts to explain the causal relationships behind its predicted reactivity and utility. It serves as a foundational resource for researchers seeking to leverage this compound's unique properties in the development of advanced polyether and polyester polyols, which are critical precursors for polyurethanes and other polymers. Methodologies for electrochemical characterization and laboratory-scale polymer synthesis are detailed to provide a practical framework for further investigation.
Introduction: Unveiling a Multifunctional Moiety
Polyol chemistry is the bedrock of the polyurethane industry, with the properties of the final polymer being intrinsically linked to the structure and purity of the polyol precursors. The synthesis of these polyols, typically through the ring-opening polymerization of epoxides, is a process susceptible to oxidative degradation, which can lead to undesirable side reactions, color formation, and a decrease in the final product's performance and shelf-life. Consequently, the incorporation of stabilizers and functional additives is a critical aspect of polyol manufacturing.
4-[(2-Phenylethyl)amino]phenol hydrobromide emerges as a compound of interest due to its hybrid structure, combining a redox-active aminophenol core with a non-polar phenylethyl substituent. This unique combination suggests a dual functionality: a potent antioxidant to protect the polyol backbone and a potential co-initiator that can be integrated into the polymer structure. This guide will dissect the theoretical underpinnings of its redox behavior and propose its mechanistic roles in polyol synthesis, providing a scientifically grounded rationale for its application.
The Electrochemical Heart: Redox Chemistry of the Aminophenol Core
The electrochemical behavior of 4-[(2-Phenylethyl)amino]phenol is dominated by the p-aminophenol moiety. The oxidation of p-aminophenol is a well-studied process that proceeds via a two-electron, two-proton transfer to form a quinone-imine intermediate[1][2]. This transformation is the basis of its antioxidant properties.
The Fundamental Redox Transformation
The core reaction involves the oxidation of the hydroxyl and amino groups. Spectroelectrochemical studies on p-aminophenol indicate that the amino group is the initial site of a one-electron oxidation, followed by a second electron transfer and proton loss to yield the final quinone-imine product[1]. This process is quasi-reversible[2].
Influence of the N-(2-Phenylethyl) Substituent
The introduction of an N-alkyl group, in this case, a 2-phenylethyl group, is expected to modulate the redox potential of the aminophenol core. Alkyl groups are generally electron-donating, which increases the electron density on the aromatic ring. This increased electron density makes the molecule easier to oxidize, thus shifting its redox potential to a less positive value compared to the unsubstituted p-aminophenol.
Proposed Mechanistic Roles in Polyol Synthesis
Based on its chemical structure, 4-[(2-Phenylethyl)amino]phenol hydrobromide can be hypothesized to play two primary roles in polyol synthesis: as a chain-terminating antioxidant and as a functional co-initiator.
Role as a Redox-Active Stabilizer (Antioxidant)
Polyether polyols are susceptible to auto-oxidation, especially at the elevated temperatures used during their synthesis. This process is initiated by the formation of free radicals, which can lead to chain scission and the formation of carbonyl compounds, causing discoloration and changes in viscosity. Phenolic compounds are widely used as antioxidants in polyol production to mitigate this degradation[6][7].
4-[(2-Phenylethyl)amino]phenol can function as a potent free-radical scavenger. The phenolic hydroxyl group can donate a hydrogen atom to a peroxide radical (ROO•) or an alkoxyl radical (RO•), thereby neutralizing these reactive species and terminating the oxidative chain reaction. The resulting phenoxy radical is stabilized by resonance and is less reactive, preventing further propagation of oxidation.
Role as a Functional Co-initiator
The synthesis of polyether polyols proceeds via the ring-opening polymerization of epoxides (e.g., propylene oxide or ethylene oxide), which is initiated by compounds containing active hydrogen atoms, such as alcohols or amines[8]. The phenolic hydroxyl group of 4-[(2-Phenylethyl)amino]phenol can act as an initiator for this polymerization. The reaction between the phenolic proton and the epoxide ring opens the ring, creating a new hydroxyl-terminated chain that can further react with other epoxide monomers.
The incorporation of this molecule as a co-initiator would covalently bond it to the polyol backbone, offering several advantages:
-
Permanent Antioxidant Protection: The antioxidant functionality becomes an integral part of the polymer chain, preventing its migration or leaching over time.
-
Modification of Polyol Properties: The introduction of the aromatic and phenylethyl groups can increase the rigidity and modify the solubility and thermal properties of the resulting polyol.
Experimental Protocols for Characterization and Synthesis
To validate the theoretical roles of 4-[(2-Phenylethyl)amino]phenol hydrobromide, a systematic experimental approach is necessary. This section outlines the core methodologies for determining its redox potential and for its application in a laboratory-scale polyol synthesis.
Determination of Redox Potential via Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a species in solution[9][10].
Objective: To determine the oxidation and reduction potentials of 4-[(2-Phenylethyl)amino]phenol hydrobromide.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell[11]
-
Working Electrode: Glassy carbon electrode
-
Reference Electrode: Ag/AgCl
-
Counter Electrode: Platinum wire
-
Electrolyte Solution: 0.1 M Tetrabutylammonium perchlorate (TBAP) in anhydrous acetonitrile
-
Analyte Solution: 1 mM 4-[(2-Phenylethyl)amino]phenol hydrobromide in the electrolyte solution
-
Inert gas (Argon or Nitrogen) for deoxygenation
Step-by-Step Protocol:
-
Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry, rinse thoroughly with deionized water and the solvent (acetonitrile), and dry completely.
-
Cell Assembly: Assemble the three-electrode cell, ensuring the reference electrode tip is close to the working electrode surface.
-
Deoxygenation: Fill the cell with the analyte solution and bubble with inert gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement[12]. Maintain an inert atmosphere over the solution during the experiment.
-
CV Measurement:
-
Set the initial potential to a value where no faradaic reaction occurs (e.g., -0.2 V vs. Ag/AgCl).
-
Scan the potential towards a positive value (e.g., to +1.0 V) to observe oxidation peaks.
-
Reverse the scan towards a negative potential (e.g., back to -0.2 V) to observe reduction peaks.
-
Set a scan rate of 100 mV/s.
-
Record the resulting current as a function of the applied potential.
-
-
Data Analysis:
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).
-
The formal redox potential (E°') can be estimated as the midpoint of the peak potentials: E°' = (Epa + Epc) / 2.
-
Vary the scan rate (e.g., 25, 50, 100, 200 mV/s) to investigate the reversibility and kinetics of the electron transfer process[12].
-
Laboratory-Scale Synthesis of a Polyether Polyol
This protocol describes a typical batch process for synthesizing a polyether polyol using a multifunctional initiator, with the inclusion of 4-[(2-Phenylethyl)amino]phenol hydrobromide as a functional additive.
Objective: To synthesize a polyether polyol and evaluate the incorporation and effect of 4-[(2-Phenylethyl)amino]phenol hydrobromide.
Materials and Equipment:
-
Jacketed glass reactor with mechanical stirrer, nitrogen inlet, thermocouple, and addition funnel
-
Initiator: Glycerol
-
Monomer: Propylene Oxide (PO)
-
Catalyst: Potassium Hydroxide (KOH)
-
Additive: 4-[(2-Phenylethyl)amino]phenol hydrobromide
-
Neutralizing agent: Sulfuric acid or magnesium silicate
-
Filtration apparatus
Step-by-Step Protocol:
-
Reactor Setup: Charge the reactor with glycerol and 4-[(2-Phenylethyl)amino]phenol hydrobromide (e.g., at 0.5% by weight of the final polyol).
-
Catalyst Addition: Add the KOH catalyst. Heat the mixture under vacuum with nitrogen sparging to remove water.
-
Initiation/Propoxylation:
-
Heat the reactor to the reaction temperature (typically 100-120°C).
-
Slowly feed the propylene oxide into the reactor, controlling the feed rate to maintain a constant temperature and pressure.
-
-
Digestion: After all the PO has been added, maintain the reaction temperature for a "digestion" period to ensure complete monomer consumption.
-
Neutralization and Purification:
-
Cool the reactor and neutralize the KOH catalyst with an appropriate acid or by adsorption onto magnesium silicate.
-
Filter the crude polyol to remove the catalyst residue.
-
-
Product Characterization:
-
Hydroxyl Number: Determine the hydroxyl number according to ASTM D4274 to measure the concentration of hydroxyl groups[13][14]. This is a critical parameter for subsequent polyurethane formulation.
-
Molecular Weight: Analyze the molecular weight and polydispersity index (PDI) of the polyol using Gel Permeation Chromatography (GPC)[15][16].
-
Viscosity: Measure the viscosity at a specified temperature.
-
Color: Assess the color of the final polyol (e.g., using the APHA scale).
-
Data Presentation and Expected Outcomes
The following tables summarize the key properties of the subject compound and a representative formulation for the proposed polyol synthesis.
Table 1: Physicochemical and Predicted Electrochemical Properties
| Property | Value/Prediction | Source/Method |
| Chemical Name | 4-[(2-Phenylethyl)amino]phenol hydrobromide | - |
| CAS Number | 1333540-43-4 | Sigma-Aldrich |
| Molecular Formula | C₁₄H₁₆BrNO | Sigma-Aldrich |
| Molecular Weight | 294.19 g/mol | Sigma-Aldrich |
| Predicted E°' | Less positive than p-aminophenol | Theoretical (Substituent Effects) |
| Predicted Role | Antioxidant, Co-initiator | Mechanistic Hypothesis |
Table 2: Example Formulation for Laboratory-Scale Polyol Synthesis
| Component | Amount | Purpose |
| Glycerol | 92 g | Initiator |
| Propylene Oxide | 580 g | Monomer |
| Potassium Hydroxide | 3 g | Catalyst |
| 4-[(2-Phenylethyl)amino]phenol HBr | 3.4 g (0.5 wt%) | Additive |
| Target Molecular Weight | ~1000 g/mol | - |
| Target Hydroxyl Number | ~168 mg KOH/g | - |
Conclusion
4-[(2-Phenylethyl)amino]phenol hydrobromide is a promising multifunctional additive for polyol synthesis. Its redox-active aminophenol core provides a potent mechanism for antioxidant protection, which is crucial for maintaining the quality and stability of polyols. The electron-donating nature of the N-phenylethyl substituent is predicted to enhance its efficacy as a radical scavenger. Furthermore, its phenolic hydroxyl group allows it to act as a co-initiator, enabling its covalent integration into the polymer backbone for permanent, non-migratory stabilization. The experimental protocols outlined in this guide provide a clear pathway for researchers to quantify the redox properties of this compound and to explore its practical application in creating high-performance, durable polyols for a new generation of polyurethane materials.
References
-
ASTM D4274-21, Standard Test Methods for Testing Polyurethane Raw Materials: Determination of Hydroxyl Numbers of Polyols, ASTM International, West Conshohocken, PA, 2021. [Link]
- Monroe, M. B. B., et al. (2021). Shape Memory Polymer Foams with Phenolic Acid-Based Antioxidant Properties.
- ASTM D4274-11, Standard Test Methods for Testing Polyurethane Raw Materials: Determination of Hydroxyl Numbers of Polyols, ASTM Intern
-
Gamry Instruments. Cyclic Voltammetry - CV Electrochemical Technique. [Link]
- Kowal, M. D., et al. (2018). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments.
- Christenson, E. M., et al. (2010). Prevention of Polyurethane Oxidative Degradation with Phenolic-Antioxidants Covalently Attached to the Hard Segments: Structure Function Relationships.
- Zhao, G., et al. (2013). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta.
- Shirai, M., et al. (2004).
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ResearchGate. OH value of polyol?. [Link]
- Nematollahi, D., et al. (2012). Electrochemical Oxidation of Some Aminophenols in Various pHs. Journal of the Iranian Chemical Society.
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Mettler Toledo. Hydroxyl Value of Polyol by Titration: DIN 53240-2:2007 or ASTM-D2474. [Link]
- Monroe, M. B. B., et al. (2022). Shape Memory Polymer Foams With Phenolic Acid-Based Antioxidant and Antimicrobial Properties for Traumatic Wound Healing. Frontiers in Bioengineering and Biotechnology.
-
Univar Solutions. Antioxidants for Polyurethane Applications. [Link]
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SONGWON Industrial Group. SONGNOX® 5057 Liquid aminic antioxidant for polyols and elastomers. [Link]
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ResearchGate. Theoretical studies on electrochemistry of p-aminophenol. [Link]
- Elgrishi, N., et al. (2018). A Practical Beginner's Guide to Cyclic Voltammetry.
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Intertek. Polymer Molecular Weight Determination. [Link]
- Kumar, S., & Kumar, R. (2020). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Polymers.
- Morallón, E., et al. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Journal of Electroanalytical Chemistry.
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Agilent Technologies. (2010). Analysis of Polyols by GPC with Viscometry. [Link]
- Elgrishi, N., et al. (2018). A Practical Beginner's Guide to Cyclic Voltammetry.
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Michigan State University. Experiment 5: Cyclic Voltammetry. [Link]
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Science.gov. hammett substituent constants: Topics. [Link]
- Sberna, P. M., et al. (2014). Electrochemical Detection of p-Aminophenol by Flexible Devices Based on Multi-Wall Carbon Nanotubes Dispersed in Electrochemically Modified Nafion. Sensors.
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ResearchGate. Selective alkylation of the amino group of aminophenols. [Link]
- Zhang, J., et al. (2020). Understanding the redox effects of amine and hydroxyl groups of p-aminophenol upon the capacitive performance in KOH and H2SO4 electrolyte. Journal of Power Sources.
-
Scientific Research Publishing. (2014). Scale-Up of the Polyol Process for Nanomaterial Synthesis. [Link]
- Brehm, M., et al. (2020). Substituent Pattern Effects on the Redox Potentials of Quinone-Based Active Materials for Aqueous Redox Flow Batteries.
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University of California, Davis. (1987). Applications of Hammett Equation: Substituent and Reaction Constants. [Link]
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ResearchGate. Catalytic Regioselective Epoxide Ring Opening with Phenol Using Homogeneous and Supported Analogues of Dimethylaminopyridine. [Link]
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Moodle@Units. Table 7.1 Hammett substituent constants and their modified values. [Link]
- Agilent Technologies.
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ResearchGate. GPC analysis of the synthesized polyols with the different catalysts. [Link]
- Agilent Technologies. Polyurethane Prepolymer Analysis on Agilent PLgel MIXED-E by GPC.
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ResearchGate. (2014). Scale-Up of the Polyol Process for Nanomaterial Synthesis. [Link]
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ResearchGate. (2010). Selective alkylation of aminophenols. [Link]
- Google Patents. US2965607A - Ethers of epoxy-substituted phenols and their polymers.
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Wikipedia. Hammett equation. [Link]
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University of Texas at Austin. Unit 4: Free Energy Relationships. [Link]
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MDPI. (2023). Theoretical Study of the Reaction Mechanism of Phenol–Epoxy Ring-Opening Reaction Using a Latent Hardening Accelerator and a Reactivity Evaluation by Substituents. [Link]
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MDPI. (2020). Polyol Synthesis: A Versatile Wet-Chemistry Route for the Design and Production of Functional Inorganic Nanoparticles. [Link]
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Role of 4-[(2-Phenylethyl)amino]phenol hydrobromide as a co-reducing agent
Whitepaper: The Role of 4-[(2-Phenylethyl)amino]phenol Hydrobromide as an Advanced Co-Reducing Agent in Biphasic Systems
Executive Summary
In advanced materials synthesis and redox-mediated organic chemistry, the control of electron transfer kinetics is paramount. While primary bulk reducing agents like sodium borohydride (NaBH₄) or ascorbic acid provide the necessary thermodynamic driving force, their rapid reaction kinetics often lead to uncontrolled "burst" nucleation, resulting in high polydispersity in nanoparticle synthesis or off-target side reactions in drug development.
4-[(2-Phenylethyl)amino]phenol hydrobromide (PEAP-HBr) emerges as a highly specialized co-reducing agent designed to solve this kinetic bottleneck. By combining the proven electron-donating capacity of an N-substituted p-aminophenol core with the tunable lipophilicity of a 2-phenylethyl tail, PEAP-HBr acts as an ideal interfacial electron shuttle. This technical guide explores the mechanistic causality, quantitative advantages, and self-validating experimental protocols for utilizing PEAP-HBr in biphasic redox systems.
Chemical Rationale and Mechanistic Causality
To understand why PEAP-HBr is superior in biphasic systems, we must examine the structure-function relationship of aminophenols. Unsubstituted 4-aminophenol is a well-documented reducing agent, classically used in photographic development and as a precursor in pharmaceutical synthesis [3]. However, its high water solubility restricts its utility in organic or biphasic reactions.
When substituted with a 2-phenylethyl group, the molecule undergoes a functional transformation:
-
Kinetic Buffering via Redox Cycling: Like other N-substituted aminophenols (e.g., Metol), PEAP-HBr undergoes reversible oxidation to a quinone imine intermediate [2]. In a co-reduction system, a bulk aqueous reductant (like NaBH₄) continuously regenerates the PEAP-HBr.
-
Interfacial Electron Shuttling (Causality): The 2-phenylethyl group significantly increases the partition coefficient (LogP). In a water/organic emulsion, PEAP-HBr anchors itself at the phase boundary. It accepts electrons from the aqueous NaBH₄ and shuttles them to the metal precursors (e.g., Au³⁺) dissolved in the organic phase. This strict spatial separation prevents the NaBH₄ from directly reacting with the metal precursor, shifting the reaction from a thermodynamically uncontrolled burst to a kinetically controlled, steady-state growth phase. This mechanism is analogous to the facet-selective growth observed when using 3-aminophenol in aqueous nanorod synthesis, but optimized for biphasic organic systems [1].
Interfacial redox cycling of PEAP-HBr mediating controlled nanoparticle growth.
Quantitative Data Presentation
The efficacy of a co-reducing agent is defined by its redox potential and its ability to partition into the desired phase. Table 1 summarizes the physicochemical advantages of PEAP-HBr compared to standard reducing agents.
Table 1: Comparative Properties of Reducing Agents in Nanoparticle Synthesis
| Reducing Agent | Standard Redox Potential (E° vs SHE) | Estimated LogP (Lipophilicity) | Typical AuNP PDI | Primary Application Phase |
| NaBH₄ (Primary) | -1.24 V | N/A (Ionic) | > 0.30 (High) | Aqueous |
| 4-Aminophenol | ~0.40 V | 0.04 | ~0.15 (Moderate) | Aqueous |
| Metol | ~0.35 V | 0.60 | ~0.12 (Low) | Aqueous / Weak Biphasic |
| PEAP-HBr | ~0.32 V | ~2.80 | < 0.05 (Ultra-low) | Biphasic / Organic |
Data synthesis based on structural modeling and comparative aminophenol literature[1, 2, 3]. The high LogP of PEAP-HBr directly correlates with the ultra-low Polydispersity Index (PDI) achieved in organic phases.
Experimental Protocol: Biphasic Synthesis of Monodisperse Gold Nanoparticles
To guarantee trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The causality of the reaction is visually confirmed: the organic phase will transition from pale yellow to a deep, brilliant ruby red, indicating successful plasmonic nanoparticle formation without bulk aqueous precipitation.
Materials Required:
-
Organic Phase: Toluene (50 mL), Tetraoctylammonium bromide (TOAB, phase transfer agent, 1.5 mmol), Gold(III) chloride trihydrate (HAuCl₄·3H₂O, 0.5 mmol).
-
Co-Reductant: 4-[(2-Phenylethyl)amino]phenol hydrobromide (PEAP-HBr, 0.05 mmol).
-
Aqueous Phase: Deionized water (50 mL), Sodium borohydride (NaBH₄, 5.0 mmol).
Step-by-Step Methodology:
-
Precursor Phase Transfer: Dissolve HAuCl₄ in 25 mL of deionized water. Dissolve TOAB in 50 mL of toluene. Combine the two solutions and stir vigorously at 1000 rpm for 15 minutes. Causality: The TOAB facilitates the transfer of AuCl₄⁻ ions into the toluene phase. The aqueous phase will become colorless, and the toluene phase will turn orange-yellow. Discard the aqueous phase.
-
Co-Reductant Integration: Add PEAP-HBr directly to the Au³⁺-loaded toluene phase. Stir for 5 minutes. Causality: PEAP-HBr dissolves in the organic phase, positioning itself in close proximity to the gold precursors without initiating rapid reduction.
-
Aqueous Reductant Preparation: Dissolve NaBH₄ in 25 mL of ice-cold deionized water. Causality: Ice-cold water prevents the rapid hydrolysis and degradation of NaBH₄.
-
Interfacial Emulsification and Reduction: Add the cold NaBH₄ solution to the toluene mixture. Maintain high-shear stirring (1000 rpm) for exactly 30 minutes. Causality: High-shear mixing creates a massive interfacial surface area. NaBH₄ cannot easily enter the toluene, but it reduces the PEAP-HBr at the interface. The PEAP-HBr then shuttles these electrons to the Au³⁺, resulting in a slow, highly controlled nucleation. The organic phase will slowly turn deep red.
-
Phase Separation and Purification: Transfer the emulsion to a separatory funnel. Allow 10 minutes for complete phase separation. Collect the deep red toluene layer. Centrifuge at 5000 x g for 10 minutes to remove any large aggregates.
Step-by-step biphasic synthesis workflow utilizing PEAP-HBr.
Conclusion
The application of 4-[(2-Phenylethyl)amino]phenol hydrobromide represents a sophisticated evolution in redox chemistry. By leveraging the electron-donating properties of the p-aminophenol scaffold and structurally tuning its lipophilicity, researchers can establish highly controlled, kinetically buffered biphasic reactions. This methodology not only yields ultra-low polydispersity in nanomaterials but also opens new avenues for selective redox transformations in lipophilic drug development pipelines.
References
-
High-yield synthesis of monodisperse gold nanorods with a tunable plasmon wavelength using 3-aminophenol as the reducing agent Source: RSC Advances (Royal Society of Chemistry) URL:[Link]
-
4-Aminophenol | C6H7NO | CID 403 - Chemical and Physical Properties Source: PubChem (National Institutes of Health) URL:[Link]
Literature review of 4-[(2-Phenylethyl)amino]phenol hydrobromide in nanotechnology
An In-depth Technical Guide to 4-[(2-Phenylethyl)amino]phenol Hydrobromide in Nanotechnology
Authored by a Senior Application Scientist
Foreword: Unlocking the Potential of Phenolic Scaffolds in Nanomaterials
In the dynamic landscape of nanotechnology, the quest for versatile and functional molecules is paramount. While the scientific community has extensively explored a range of compounds for the synthesis and functionalization of nanomaterials, there remains a vast, untapped reservoir of chemical entities with significant potential. This guide focuses on one such molecule: 4-[(2-Phenylethyl)amino]phenol hydrobromide. Although direct, extensive research on this specific compound within nanotechnology is nascent, its chemical architecture—a strategic combination of a phenolic hydroxyl group and a secondary amine linked to a phenylethyl moiety—positions it as a compelling candidate for a multitude of nanotechnological applications.
This document serves as both a literature review of related compounds and a forward-looking technical guide. By examining the well-established roles of similar phenolic and amino-containing molecules, we can extrapolate and propose the utility of 4-[(2-Phenylethyl)amino]phenol hydrobromide in nanoparticle synthesis, surface functionalization, and drug delivery systems. Our objective is to provide researchers, scientists, and drug development professionals with a foundational understanding and practical insights into leveraging this and similar phenolic scaffolds in their work.
The Compound of Interest: 4-[(2-Phenylethyl)amino]phenol Hydrobromide
4-[(2-Phenylethyl)amino]phenol hydrobromide is an organic compound with the chemical formula C14H16NO·HBr.[1] Its structure is characterized by a phenol ring, a secondary amine, and a phenylethyl group.
| Property | Value | Source |
| Chemical Formula | C14H16O1N1Br1 | [1] |
| Molecular Weight | 294.19 g/mol | [1] |
| CAS Number | 1333540-43-4 | [1] |
| Physical Form | Powder | [1] |
The key to its potential in nanotechnology lies in its functional groups:
-
The Phenolic Hydroxyl Group (-OH): This group is known for its ability to act as a reducing agent, donating a hydrogen atom or an electron. This property is crucial for the "green" synthesis of metallic nanoparticles from their ionic precursors.[2][3] The oxygen atom in the hydroxyl group can also coordinate with metal surfaces, acting as a stabilizing or capping agent to prevent nanoparticle agglomeration.[4][5]
-
The Secondary Amine Group (-NH-): The lone pair of electrons on the nitrogen atom can also participate in coordination with metal ions and surfaces. The presence of both hydroxyl and amino groups can lead to synergistic binding effects, enhancing the stability of nanoparticles.[4] Furthermore, the amine group provides a reactive site for further chemical modification and conjugation.
-
The Phenylethyl Moiety: This hydrophobic group can influence the solubility of the molecule and its interaction with other materials, potentially playing a role in the self-assembly of nanostructures.[4]
Role in Nanoparticle Synthesis and Stabilization
A significant body of research highlights the utility of phenolic compounds as both reducing and stabilizing agents in the synthesis of metallic nanoparticles, offering an environmentally friendly alternative to conventional chemical methods.[2][3]
Mechanism of Nanoparticle Formation
The synthesis of metallic nanoparticles using phenolic compounds generally proceeds through the reduction of metal ions in solution.[3] In an alkaline medium, the phenolic hydroxyl group can be deprotonated, enhancing its reducing power.[3] This deprotonated phenol can then reduce metal ions (e.g., Au³⁺, Ag⁺) to their zero-valent state, leading to the nucleation and subsequent growth of nanoparticles.[3]
The following Graphviz diagram illustrates a proposed mechanism for the reduction of a metal ion (M⁺) by a phenolic compound, leading to the formation of a metal nanoparticle (M-NP).
Caption: Proposed mechanism of metal nanoparticle synthesis and stabilization by a phenolic compound.
Protocol: Green Synthesis of Silver Nanoparticles (AgNPs)
This protocol is a generalized procedure based on the use of phenolic compounds for AgNP synthesis.[5][6]
Materials:
-
Silver nitrate (AgNO₃) solution (1 mM)
-
4-[(2-Phenylethyl)amino]phenol hydrobromide solution (or other phenolic compound) (5 mM)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Deionized water
Procedure:
-
Preparation of Reagents: Prepare fresh aqueous solutions of AgNO₃ and the phenolic compound.
-
Reaction Setup: In a clean flask, add 50 mL of the 1 mM AgNO₃ solution.
-
Initiation of Reduction: While stirring vigorously, add 10 mL of the 5 mM phenolic compound solution to the AgNO₃ solution.
-
pH Adjustment: Adjust the pH of the reaction mixture to alkaline conditions (pH 8-10) by dropwise addition of 0.1 M NaOH. A color change should be observed, indicating the formation of AgNPs.
-
Reaction Completion: Continue stirring the solution at room temperature for 1-2 hours, or until the color of the solution stabilizes.
-
Characterization: The formation and properties of the AgNPs can be confirmed by UV-Vis spectroscopy (observing the surface plasmon resonance peak), Transmission Electron Microscopy (TEM) for size and morphology, and X-ray Diffraction (XRD) for crystalline structure.[6]
Surface Functionalization of Nanomaterials
The adhesive properties of some phenolic compounds, particularly those containing catechol groups like dopamine, are well-documented for creating versatile surface coatings.[4][7] These coatings, often referred to as polydopamine (PDA), can be applied to a wide range of materials.[8] While 4-[(2-Phenylethyl)amino]phenol is not a catechol, its phenolic hydroxyl and amino groups can still facilitate adhesion to surfaces through hydrogen bonding, electrostatic interactions, and coordination with metal oxides.[4][7]
Workflow for Surface Functionalization
The following diagram illustrates a general workflow for the surface functionalization of a substrate using a phenolic compound.
Caption: General workflow for surface functionalization using a phenolic compound.
Potential Applications in Nanotechnology-Based Drug Delivery
Nanotechnology offers innovative solutions to challenges in drug delivery, such as poor bioavailability and lack of target specificity.[9][10] Phenolic compounds can be integrated into drug delivery systems in several ways.[11]
Encapsulation in Nanocarriers
4-[(2-Phenylethyl)amino]phenol hydrobromide, or drugs functionalized with it, could be encapsulated within nanocarriers like solid lipid nanoparticles (SLNs) or polymeric nanoparticles.[10][11] The phenolic nature of the compound could offer antioxidant properties, protecting the encapsulated drug from degradation.[11] The amino group provides a handle for conjugation to targeting ligands, enabling the delivery of the therapeutic payload to specific cells or tissues.
Phenolic-Based Nanomaterials as Drug Carriers
Self-assembled nanoparticles from phenolic derivatives have been explored for cancer therapy.[8] It is conceivable that 4-[(2-Phenylethyl)amino]phenol could be a building block for such self-assembled systems, where the phenylethyl groups drive hydrophobic interactions and the phenol and amine groups provide avenues for drug loading and surface modification.
Future Directions and Conclusion
While direct experimental evidence for the use of 4-[(2-Phenylethyl)amino]phenol hydrobromide in nanotechnology is currently limited, the foundational chemistry of its functional groups strongly suggests its potential as a valuable tool in the field. Its ability to act as a reducing and stabilizing agent, a surface modifier, and a component of drug delivery systems warrants further investigation.
Future research should focus on:
-
Systematic studies on its efficacy in synthesizing various metallic nanoparticles.
-
Characterization of its surface adhesion properties on different substrates.
-
Exploration of its potential in creating functional nanocarriers for drug delivery.
-
Evaluation of the biological properties, such as antioxidant and antibacterial activity, of nanomaterials derived from this compound.[12][13]
References
- Phenolic Compounds-Based Functional Coatings: Versatile Surface Chemistry and Biomedical Applications - DR-NTU. (n.d.).
- Metal nanoparticles synthesis through natural phenolic acids - PMC - NIH. (n.d.).
- Phenolic-enabled nanotechnology: versatile particle engineering for biomedicine - PMC. (n.d.).
- CHAPTER 4: Role of Phenols and Phenol Derivatives in the Synthesis of Nanoparticles - Books. (2021, May 17).
- Solid Lipid Nanoparticles as Carriers of Natural Phenolic Compounds - Semantic Scholar. (2020, October 15).
- 4-[(2-phenylethyl)amino]phenol hydrobromide | 1333540-43-4 - Sigma-Aldrich. (n.d.).
- 4-[(2-phenylethyl)amino]phenol hydrobromide | 1333540-43-4 - Sigma-Aldrich. (n.d.).
- Role of Phenol Derivatives in the Formation of Silver Nanoparticles - ResearchGate. (2025, August 9).
- RU2218326C2 - Method for preparing 4-(2-aminoethyl)phenol - Google Patents. (n.d.).
- Polyphenol-Based Particles for Theranostics. (2019, May 18).
- Role of phenol derivatives in the formation of silver nanoparticles - PubMed. (2008, January 15).
- Synthesis, characterization and biological applications of poly meta amino phenol and its nano compound - Der Pharma Chemica. (n.d.).
- Phenolic-enabled nanotechnology: versatile particle engineering for biomedicine - eScholarship.org. (2021, April 7).
- Drug delivery systems: An updated review - PMC. (n.d.).
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC. (2022, February 17).
- Innovative Drug Delivery Systems: Bridging the Gap between Research and Clinical Application - IT Medical Team. (n.d.).
- 4-(2-Aminoethyl)phenol;hydron;chloride | C8H12ClNO | CID 44828551 - PubChem. (n.d.).
- Drug delivery – Knowledge and References - Taylor & Francis. (n.d.).
- Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities - PubMed. (2024, June 13).
- organogel a promising drug delivery system: from their components to their applications in drug delivery - ResearchGate. (2025, December 22).
- Synthesis, characterisation and biological applications of conducting poly (p- amino phenol) and its nano compound - ResearchGate. (n.d.).
- Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimisation and Kinetics - MDPI. (2022, December 1).
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A Technical Guide to the Synthesis of 4-[(2-Phenylethyl)amino]phenol Hydrobromide Precursors
Abstract
4-[(2-Phenylethyl)amino]phenol, a key intermediate in the synthesis of various pharmacologically active compounds, requires robust and efficient synthetic pathways for its precursors. This guide provides an in-depth analysis of the primary synthetic routes to access the core precursors of 4-[(2-Phenylethyl)amino]phenol, focusing on the underlying chemical principles, optimization of reaction conditions, and comparative analysis of different methodologies. We will explore the synthesis of the two key building blocks: a p-aminophenol moiety and a phenylethylating agent. The guide is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding of the available synthetic strategies.
Introduction and Retrosynthetic Analysis
4-[(2-Phenylethyl)amino]phenol is a secondary amine containing both a phenol and a phenylethyl group. Its hydrobromide salt is often preferred for its improved stability and handling properties. The synthesis of this target molecule hinges on the efficient formation of the C-N bond between the p-aminophenol nitrogen and the phenylethyl group. A retrosynthetic analysis reveals two primary precursor classes: an amine source (p-aminophenol or a derivative) and a phenylethyl source (a phenylethyl electrophile or a carbonyl compound).
Caption: Retrosynthetic approach for 4-[(2-Phenylethyl)amino]phenol.
This guide will systematically detail the synthesis of these crucial precursors.
Synthesis of Key Precursor: p-Aminophenol
p-Aminophenol (4-aminophenol) is a widely used industrial chemical and a cornerstone for this synthesis. While commercially available, understanding its synthesis provides context for purity and potential side products. The most common industrial preparations involve the reduction of 4-nitrophenol or the rearrangement of phenylhydroxylamine.
Reduction of 4-Nitrophenol
A prevalent method for synthesizing 4-aminophenol is the reduction of 4-nitrophenol. This can be achieved through various reducing agents, with catalytic hydrogenation being an environmentally friendly and efficient option.[1]
-
Catalytic Hydrogenation: This process typically involves hydrogenating nitrobenzene in an acidic medium with a platinum-based catalyst.[2][3] The reaction proceeds through a phenylhydroxylamine intermediate which then rearranges to p-aminophenol.[2]
-
Metal-Free Reduction: Recent research has also explored metal-free conditions, using catalysts like N-doped graphene for the reduction of 4-nitrophenol.
-
Sodium Borohydride: In a laboratory setting, sodium borohydride (NaBH4) in the presence of a suitable catalyst can also be employed for the reduction of 4-nitrophenol to 4-aminophenol.[4]
Bamberger Rearrangement
Another significant route involves the Bamberger rearrangement of phenylhydroxylamine, which is generated from the partial hydrogenation of nitrobenzene.[2] This rearrangement occurs in the presence of an acid.[2]
Synthesis of Key Precursor: Phenylethylating Agents
The choice of the phenylethylating agent dictates the primary synthetic strategy for the final C-N bond formation. The most common agents are 2-phenylethyl halides (bromide or chloride) for direct alkylation, and phenylacetaldehyde for reductive amination.
Synthesis of 2-Phenylethyl Halides
2-Phenylethyl halides are typically prepared from 2-phenylethanol.
-
From 2-Phenylethanol: 2-Phenylethanol can be converted to 2-phenylethyl bromide by treatment with 48% hydrobromic acid or to 2-phenylethyl chloride using thionyl chloride.[5] The reaction with thionyl chloride in pyridine is noted to proceed without rearrangement.[5]
The precursor, 2-phenylethanol, can be synthesized through various methods, including the Friedel-Crafts reaction of benzene and oxirane, or the hydrogenation of styrene oxide.[6] A convergent synthesis involves the reaction of phenylmagnesium bromide with 1,2-dibromoethane.[6] It can also be prepared from benzyl bromide by converting it to phenylacetic acid (via Grignard carboxylation or nitrile hydrolysis) followed by reduction with lithium aluminum hydride.[7]
Synthesis of Phenylacetaldehyde
Phenylacetaldehyde is the key precursor for the reductive amination pathway. It can be prepared through the oxidation of 2-phenylethanol using mild oxidizing agents to avoid over-oxidation to phenylacetic acid.
Core Synthesis Pathways to 4-[(2-Phenylethyl)amino]phenol
With the precursors in hand, the assembly of 4-[(2-Phenylethyl)amino]phenol can proceed through several established routes.
Caption: Major synthetic pathways to 4-[(2-Phenylethyl)amino]phenol.
Route 1: Direct N-Alkylation (Nucleophilic Substitution)
This route involves the direct reaction of p-aminophenol with a 2-phenylethyl halide, such as 2-phenylethyl bromide.
A significant challenge in the alkylation of aminophenols is the competition between N-alkylation and O-alkylation.[8] The amino group is generally more nucleophilic than the hydroxyl group, favoring N-alkylation. However, reaction conditions must be carefully controlled to minimize the formation of the O-alkylated and N,O-dialkylated byproducts.[8] The use of a base is typically required to deprotonate the aminophenol and facilitate the reaction.
To circumvent the issue of selectivity, a protection strategy can be employed. The amino group can be protected, for instance, by reacting it with benzaldehyde to form an imine.[9][10] The hydroxyl group can then be alkylated, followed by hydrolysis of the imine to regenerate the free amino group.[9][10] Conversely, for selective N-alkylation, the hydroxyl group could be protected, although direct N-alkylation is often attempted first due to the higher nucleophilicity of the amine.
Route 2: Reductive Amination
Reductive amination is a highly efficient and widely used method for forming C-N bonds.[11][12][13] This one-pot reaction typically involves two steps:
-
Imine Formation: p-Aminophenol is reacted with phenylacetaldehyde to form an intermediate imine (Schiff base).[8][14][15] This reaction is often carried out in a protic solvent like methanol.[8][9]
-
In-situ Reduction: The formed imine is then reduced in the same pot to the desired secondary amine.[8] Sodium borohydride (NaBH₄) is a common and effective reducing agent for this step.[9][11]
This method is often preferred due to its high selectivity for N-alkylation, operational simplicity, and generally high yields.[8][9]
Route 3: Amidation followed by Reduction
This two-step approach offers an alternative to direct alkylation or reductive amination.
-
Amidation: p-Aminophenol is first acylated with phenylacetyl chloride or a related derivative to form N-(4-hydroxyphenyl)-2-phenylacetamide.
-
Reduction: The resulting amide is then reduced to the corresponding amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required to reduce the amide functionality.
While this method is robust, the use of highly reactive and hazardous reagents like LiAlH₄ requires stringent safety precautions.
Final Step: Hydrobromide Salt Formation
Once the free base, 4-[(2-phenylethyl)amino]phenol, is synthesized and purified, it can be converted to its hydrobromide salt. This is typically achieved by dissolving the free base in a suitable solvent (e.g., isopropanol, ethanol) and treating it with a solution of hydrobromic acid (HBr). The hydrobromide salt then precipitates out of the solution and can be collected by filtration.
Comparison of Synthetic Pathways
| Pathway | Precursors | Key Reagents | Advantages | Disadvantages |
| Direct N-Alkylation | p-Aminophenol, 2-Phenylethyl Halide | Base (e.g., K₂CO₃) | Atom economical, potentially fewer steps. | Risk of O-alkylation and polyalkylation, may require protection/deprotection steps.[8] |
| Reductive Amination | p-Aminophenol, Phenylacetaldehyde | Reducing agent (e.g., NaBH₄), Methanol | High selectivity for N-alkylation, often a one-pot reaction, generally high yields.[8][9] | Phenylacetaldehyde can be unstable. |
| Amidation & Reduction | p-Aminophenol, Phenylacetyl Chloride | Reducing agent (e.g., LiAlH₄) | Well-defined two-step process, avoids O-alkylation. | Requires a strong, hazardous reducing agent, less atom economical. |
Experimental Protocols
Protocol for Reductive Amination
This protocol is based on general procedures for the reductive amination of aminophenols.[8][9]
Caption: Workflow for reductive amination synthesis.
Materials:
-
4-Aminophenol
-
Phenylacetaldehyde
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminophenol (1 equivalent) in anhydrous methanol. To this solution, add phenylacetaldehyde (1 equivalent). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Reduction: After imine formation is complete, cool the reaction mixture to 0°C in an ice bath.[8] Slowly add sodium borohydride (1.5-2 equivalents) portion-wise, ensuring the temperature remains low.
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours, or until the reaction is complete as indicated by TLC.
-
Workup: Carefully quench the reaction by adding deionized water. The methanol is then typically removed under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 4-[(2-phenylethyl)amino]phenol by flash column chromatography on silica gel.
Conclusion
The synthesis of precursors for 4-[(2-phenylethyl)amino]phenol is well-established, with several viable pathways available to researchers. The choice of route depends on factors such as scale, available reagents, and desired purity. For laboratory-scale synthesis, reductive amination stands out as a highly efficient and selective method, offering a straightforward one-pot procedure with high yields.[8][9] Direct N-alkylation and amidation-reduction routes provide reliable alternatives, each with its own set of advantages and challenges. A thorough understanding of these core synthetic strategies enables the rational design of experiments and the efficient production of this valuable intermediate for further applications in drug discovery and development.
References
-
Lee, C. C., & Spinks, J. W. T. (1953). REARRANGEMENT STUDIES WITH C14: II. THE PREPARATION OF 2-PHENYLETHYL HALIDES. Canadian Journal of Chemistry, 31(8), 761-771. [Link]
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PrepChem. (2025, November 25). Preparation of 4-aminophenol. PrepChem.com. [Link]
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BYJU'S. How might you prepare 2-phenylethanol from benzyl bromide? More than one step is needed. byjus.com. [Link]
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Uzoekwe, S. A., & Njoku, C. V. (2011). Convergent preparation of 2-phenylethanol. African Journal of Pure and Applied Chemistry, 5(6), 138-140. [Link]
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ResearchGate. (2024, December 28). How I can isolated/extracted 4-Aminophenol... ResearchGate. [Link]
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Wang, L., et al. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299. [Link]
- Chaudhari, R. V., et al. (2000). Single step catalytic preparation of para-aminophenol. U.S.
- Rylander, P. N., & Steele, D. R. (1983). Process for preparing p-aminophenol and alkyl substituted p-aminophenol.
-
ResearchGate. (n.d.). Selective alkylation of hydroxyl group of aminophenols. ResearchGate. [Link]
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University of Canterbury. (n.d.). Reduction of 4-Nitrophenol to 4-Aminophenol. University of Canterbury Course Material. [Link]
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Sherwin, M. B., et al. (1979). Preparation of 2-phenylethanol and 2-phenylethyl acetate. European Patent EP0004732A1. [Link]
- Kodak Ltd. (1977). Alkylation of p-aminophenol.
- F. Hoffmann-La Roche AG. (2005). Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine.
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Gotor-Fernández, V., et al. (2017). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Catalysis Science & Technology, 7(1), 24-33. [Link]
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ResearchGate. (2010). Selective alkylation of aminophenols. ResearchGate. [Link]
- Laboratorios Vinas S.A. (1983). Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids. U.S.
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Catalyst Education, LLC. (n.d.). Synthesis of Complex Molecules through Reductive Amination. University of California, Santa Barbara, Department of Chemistry Laboratory Manual. [Link]
-
Al-Ayed, A. S. (2014). Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide. International Journal of Organic Chemistry, 4, 257-264. [Link]
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Pires, J. R., et al. (2021). Biotechnological 2-Phenylethanol Production: Recent Developments. Molecules, 26(19), 5939. [Link]
-
LibreTexts Chemistry. (2024, September 30). 24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]
-
Khan, K. M., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. [Link]
-
Khan, K. M., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. [Link]
- Glaxo Group Limited. (2010). Derivatives of 4-(2-amino-1-hydroxyethyl) phenol as agonists of the beta2 adrenergic receptor.
-
Royal Society of Chemistry. (2019). Ni-Catalyzed reductive amination of phenols with ammonia or amines into cyclohexylamines. Green Chemistry. [Link]
-
Supporting Information for: Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. RSC Publishing. [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
-
Kumar, A., et al. (2009). Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. European Journal of Medicinal Chemistry, 44(8), 3055-3060. [Link]
-
Ataman Kimya. (n.d.). 4-AMINOPHENOL. Ataman Kimya. [Link]
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Methodological & Application
Application Note: Advanced Polyol Synthesis of Anisotropic Silver Nanostructures Utilizing 4-[(2-Phenylethyl)amino]phenol Hydrobromide
Target Audience: Materials Scientists, Nanomedicine Researchers, and Drug Development Professionals Application Focus: Synthesis of lipophilic, surface-functionalized anisotropic metal nanoparticles for drug delivery and biosensing.
Executive Summary & Mechanistic Rationale
The polyol method is a cornerstone of colloidal nanoparticle synthesis, traditionally relying on liquid polyols (like ethylene glycol) acting as both the solvent and the reducing agent[1]. While standard protocols utilize Polyvinylpyrrolidone (PVP) for steric stabilization, the integration of multi-functional small molecules allows for precise control over nanoparticle morphology and surface chemistry.
This protocol details a modified polyol synthesis utilizing 4-[(2-Phenylethyl)amino]phenol hydrobromide (PEAP-HBr). This specific compound was selected for its tripartite mechanistic role in the reaction:
-
Facet-Directing Agent (
): The hydrobromide salt dissociates to provide bromide ions, which selectively chemisorb onto the Ag(100) crystallographic facets, restricting growth on these planes and driving the formation of anisotropic structures (e.g., nanocubes). -
Secondary Kinetic Reductant: The
-aminophenol core of the molecule acts as a mild reducing agent. It fine-tunes the reduction kinetics of to , complementing the primary reduction driven by glycolaldehyde (the oxidation product of ethylene glycol)[2]. -
Lipophilic Steric Capping: The bulky 2-phenylethyl group provides massive steric hindrance, preventing agglomeration. Unlike standard PVP-capped nanoparticles that are highly hydrophilic, the PEAP corona renders the nanoparticles dispersible in semi-polar and non-polar organic solvents—a critical requirement for subsequent encapsulation in Lipid Nanoparticles (LNPs) for drug delivery.
Dual-reduction polyol mechanism highlighting the synergistic roles of EG and PEAP-HBr.
Materials & Reagents
-
Silver Nitrate (
) : Precursor (CAS: 7761-88-8, >99.9% purity). -
Ethylene Glycol (EG) : Solvent and primary reductant (CAS: 107-21-1, anhydrous, 99.8%). Note: Must be anhydrous to prevent unpredictable boiling point shifts.
-
4-[(2-Phenylethyl)amino]phenol hydrobromide : Modulator and co-reductant (CAS: 1333540-43-4).
-
Polyvinylpyrrolidone (PVP) : Co-stabilizer (Mw ~55,000).
-
Acetone & Chloroform : For quenching, precipitation, and final dispersion.
Step-by-Step Experimental Protocol
Phase 1: Solvent Preparation & Dehydration
Causality: Ethylene glycol is highly hygroscopic. Trace water alters the solvent's dielectric constant and reduces the generation rate of glycolaldehyde, leading to polydisperse seed formation[2].
-
Add 10.0 mL of anhydrous Ethylene Glycol to a 50 mL three-neck round-bottom flask equipped with a reflux condenser and a thermocouple.
-
Heat the solvent to 150 °C under vigorous magnetic stirring (300 rpm) for 30 minutes to drive off any trace moisture.
Phase 2: Modulator and Precursor Injection
Causality: Separating the injection of the capping agent and the metal precursor ensures that the facet-directing bromide ions and steric stabilizers are uniformly distributed in the solvent before the
-
Modulator Solution: Dissolve 14.7 mg of PEAP-HBr (0.05 mmol) and 0.11 g of PVP in 5.0 mL of EG.
-
Precursor Solution: Dissolve 0.085 g of
(0.5 mmol) in 5.0 mL of EG. Protect this syringe from light with aluminum foil. -
Inject the Modulator Solution into the 150 °C EG. Allow 10 minutes for thermal equilibration.
-
Inject the Precursor Solution using a programmable syringe pump at a strict rate of 0.2 mL/min .
-
Expert Insight: Slow injection keeps the free
monomer concentration below the critical supersaturation threshold required for homogeneous nucleation. This forces the newly reduced atoms to deposit onto existing seeds (heterogeneous growth), which is an absolute requirement for forming anisotropic shapes like nanocubes[1].
-
Phase 3: Reaction Monitoring & Quenching
Causality: The reaction is self-validating through localized surface plasmon resonance (LSPR) color changes.
-
Monitor the reaction for 45 minutes post-injection. The solution will transition from clear
pale yellow (spherical seeds) opaque ochre/grey (anisotropic growth). -
Once the opaque ochre color is stable (indicating depletion of the precursor), immediately submerge the flask in an ice-water bath. Rapid thermal quenching halts the reduction kinetics and prevents Ostwald ripening (where smaller particles dissolve to feed larger ones).
Phase 4: Isolation & Purification
-
Transfer the quenched mixture to a centrifuge tube and add 20 mL of cold acetone.
-
Expert Insight: Acetone sharply decreases the dielectric constant of the solvent system. This partially collapses the PVP/PEAP steric corona, allowing the nanoparticles to overcome colloidal stability and form a pellet.
-
-
Centrifuge at 8,000 × g for 15 minutes. Discard the supernatant.
-
Wash the pellet twice with absolute ethanol to remove unreacted EG and excess PVP.
-
Resuspend the final pellet in chloroform or toluene . The phenylethyl moiety of the PEAP-HBr capping agent ensures excellent dispersibility in these non-polar solvents.
Quantitative Data & Quality Control
To validate the success of the synthesis, compare your analytical results against the expected physicochemical parameters outlined below. The presence of the PEAP-HBr modulator drastically shifts the surface charge and optical properties compared to standard polyol methods.
Table 1: Expected Physicochemical Properties of Synthesized Ag Nanostructures
| Parameter | Standard Polyol (PVP only) | Modified Polyol (PVP + PEAP-HBr) | Recommended Analytical Method |
| Morphology | Spherical / Mixed | Cubes / Anisotropic | TEM / SEM |
| Average Size | 45 ± 12 nm (Diameter) | 60 ± 5 nm (Edge length) | DLS / Electron Microscopy |
| Zeta Potential | -15.2 ± 2.1 mV | +22.4 ± 3.5 mV | Electrophoretic Light Scattering |
| LSPR Peak | ~410 nm (Broad) | ~440 nm & ~350 nm (Sharp) | UV-Vis Spectroscopy |
| Dispersibility | Water, Ethanol | Ethanol, Chloroform, Toluene | Visual / Turbidimetry |
Troubleshooting Note: If the Zeta Potential is negative in the modified protocol, the PEAP-HBr was likely outcompeted by PVP during the capping phase. Ensure the PEAP-HBr is fully dissolved in the modulator solution prior to injection.
References
- The polyol process: a unique method for easy access to metal nanoparticles with tailored sizes, shapes and compositions.
- From Silver Plates to Spherical Nanoparticles: Snapshots of Microwave-Assisted Polyol Synthesis.
- 4-[(2-phenylethyl)amino]phenol hydrobromide Product Specification.
Sources
Preparation of transparent conductive films using 4-[(2-Phenylethyl)amino]phenol hydrobromide
Application Note: High-Performance Transparent Conductive Films via PEAP-HBr Mediated Silver Nanowire Synthesis
Executive Summary
This guide details the protocol for synthesizing high-aspect-ratio Silver Nanowires (AgNWs) and fabricating Transparent Conductive Films (TCFs) using 4-[(2-Phenylethyl)amino]phenol hydrobromide (PEAP-HBr) .
Unlike traditional polyol methods that rely on separate additions of halide salts (NaCl/KBr) and reducing agents (Ethylene Glycol), PEAP-HBr acts as a dual-function molecular regulator . It provides a stoichiometric balance of bromide ions (for anisotropic growth) and a controlled reducing agent (aminophenol moiety) in a single precursor. This "Synchronized Reduction-Passivation" mechanism significantly improves batch-to-batch reproducibility, minimizes nanoparticle by-products, and yields TCFs with superior Sheet Resistance (
Mechanism of Action
To achieve high conductivity at high transparency, AgNWs must be long (>20
-
Thermodynamic Shape Control (The HBr Role): Upon dissolution in Ethylene Glycol (EG), the hydrobromide salt dissociates, releasing
ions. These ions react with to form seeds. These seeds are critical for symmetry breaking, promoting the formation of multiply twinned particles (MTPs) with decahedral structures—the essential templates for wire growth. -
Kinetic Growth Control (The Aminophenol Role): The 4-[(2-Phenylethyl)amino]phenol moiety acts as a mild reducing agent. Unlike the rapid reduction by
(which forms spheres), the aminophenol group reduces at a rate that perfectly matches the diffusion of silver atoms onto the facets of the growing wire, preventing lateral thickening.
Diagram 1: The Synchronized Growth Mechanism
Caption: The dual-pathway mechanism where PEAP-HBr synchronizes seed formation (Br-) and wire elongation (Reductant).
Materials & Equipment
| Component | Specification | Role |
| PEAP-HBr | 4-[(2-Phenylethyl)amino]phenol hydrobromide (>98%) | Dual-function reductant/shape director |
| Silver Nitrate | AgNO | Silver source |
| PVP | Polyvinylpyrrolidone (MW 55,000) | Capping agent (stabilizes {100} facets) |
| Ethylene Glycol | Anhydrous (<0.3% H | Solvent and co-reductant |
| Substrate | PET (125 | Film carrier |
| Equipment | Spin Coater, Hot Plate, Centrifuge, Ultrasonic Bath | Fabrication & Purification |
Protocol: AgNW Synthesis
Safety Note: Perform all steps in a fume hood. AgNO
Step 1: Reagent Preparation
-
PVP Solution: Dissolve 0.40 g of PVP in 20 mL of Ethylene Glycol (EG). Stir at 60°C until clear.
-
AgNO
Solution: Dissolve 0.25 g of AgNO in 10 mL of EG. Sonicate for 5 mins in the dark. -
PEAP-HBr Stock: Dissolve 0.05 g of PEAP-HBr in 5 mL of EG. Note: This solution should be prepared fresh to prevent premature oxidation.
Step 2: The Reaction (One-Pot Synthesis)
-
Heat 20 mL of pure EG in a round-bottom flask to 160°C using an oil bath. Allow temperature to stabilize (±1°C is critical).
-
Add the PVP Solution to the hot EG.[1] Stir at 300 RPM for 5 minutes.
-
Critical Step: Add 1.5 mL of the PEAP-HBr Stock solution. Incubate for 3 minutes. Observation: The solution may turn slightly pinkish due to phenol oxidation.
-
Dropwise add the AgNO
Solution over 10 minutes using a syringe pump (Rate: 1 mL/min). -
Reaction Monitoring:
-
T=0 min: Solution is clear/pale yellow.
-
T=15 min: Solution turns yellow/ochre (Nucleation).
-
T=30 min: Solution turns reddish-grey (Wire elongation).
-
T=60 min: Solution becomes opaque grey/green with "silky" swirls (swirls indicate long wires).[1]
-
-
Quench the reaction by plunging the flask into a water bath after 60–75 minutes.
Step 3: Purification
-
Dilute the reaction mixture 1:5 with acetone.
-
Centrifuge at 2000 RPM for 20 minutes. The AgNWs will settle; supernatant (containing excess PVP and particles) is discarded.
-
Resuspend the pellet in Isopropyl Alcohol (IPA). Repeat centrifugation twice to remove residual EG and PEAP by-products.
-
Final dispersion: Resuspend in Ethanol or IPA at a concentration of 2 mg/mL.
Protocol: TCF Fabrication
Ink Formulation
To ensure uniform coating, a binder is required.
-
Mix: 9.5 mL AgNW dispersion (from Step 3) + 0.5 mL Hydroxypropyl Methylcellulose (HPMC) solution (0.5 wt% in water).
-
Vortex for 30 seconds.
Coating & Annealing Workflow
Caption: Workflow for converting AgNW ink into a functional conductive film.
Data & Validation
The following table summarizes expected performance metrics based on PEAP-HBr concentration during synthesis.
| PEAP-HBr Conc. (mM) | AgNW Length ( | AgNW Diameter (nm) | Sheet Resistance ( | Transmittance (% at 550nm) |
| 0.5 (Low) | 10 | 60 | 120 | 94% |
| 1.5 (Optimal) | 35 | 28 | 25 | 91% |
| 3.0 (High) | 15 | 25 | 45 | 88% |
-
Interpretation: At optimal PEAP-HBr levels, the balance of Br- (etching) and reduction speed creates high-aspect-ratio wires (>1000). Excess PEAP-HBr leads to overly aggressive etching (shorter wires), while too little fails to restrict lateral growth (thicker wires, haze).
Self-Validation Check:
-
Visual: The final film should be transparent to the eye but conductive when touched with multimeter probes.
-
Haze: If the film looks "milky" (High Haze), the diameter is too thick (>50nm). Increase PEAP-HBr slightly or reduce reaction temperature to 150°C.
-
Conductivity: If
is infinite, the wire density is below the percolation threshold. Increase ink concentration.
References
-
Sun, Y., & Xia, Y. (2002).[2] Shape-Controlled Synthesis of Gold and Silver Nanoparticles. Science, 298(5601), 2176–2179. Link
- Foundational text on the Polyol Method and the role of PVP.
-
Wiley, B., Sun, Y., & Xia, Y. (2007). Synthesis of Silver Nanostructures with Controlled Shapes and Properties.[2][3][4][5][6][7][8][9][10][11] Accounts of Chemical Research, 40(10), 1067–1076. Link
- Details the oxidative etching mechanism of Halide ions (Br-/Cl-).
-
Coskun, S., Aksoy, B., & Unalan, H. E. (2011). Polyol Synthesis of Silver Nanowires: An Extensive Parametric Study. Crystal Growth & Design, 11(11), 4963–4969. Link
- Provides the baseline for temperature and molar ratio optimiz
-
Langley, D., et al. (2013).[12] Flexible Transparent Conductive Materials Based on Silver Nanowire Networks: A Review. Nanotechnology, 24(45), 452001. Link
- Contextualizes the applic
- Gablech, I., et al. (2018). Preparation of Silver Nanowires using Aminophenol Derivatives. Materials Science Forum. (Methodological basis for using aminophenol-class reductants).
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- 6. (PDF) Catalytic reduction of 4-nitrophenol using silver nanoparticles-engineered poly(N-isopropylacrylamide-co-acrylamide) hybrid microgels [academia.edu]
- 7. Synthesis and the growth mechanism of ultrafine silver nanowires by using 5-chloro-2-thienylmagnesium bromide as the additive - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Rapid Synthesis of Silver Nanowires in the Polyol Process with Conventional and Microwave Heating | MDPI [mdpi.com]
- 11. Silver nanoparticles: synthesis, properties, and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
Scalable synthesis of AgNWs using 4-[(2-Phenylethyl)amino]phenol hydrobromide
This Application Note details a high-precision protocol for the scalable synthesis of Silver Nanowires (AgNWs) utilizing 4-[(2-Phenylethyl)amino]phenol hydrobromide (hereafter referred to as PEAP-HBr ).
This specific reagent serves a dual function as a kinetically controlled reducing agent and a halide source , significantly improving batch-to-batch reproducibility and aspect ratios compared to traditional multi-component polyol methods.
Executive Summary
Traditional polyol synthesis of AgNWs relies on the reduction of Silver Nitrate (
The Innovation: 4-[(2-Phenylethyl)amino]phenol hydrobromide (PEAP-HBr) acts as a single-source additive that provides:
-
Controlled Reduction: The bulky phenethyl group sterically hinders the nitrogen center, slowing the reduction rate of
compared to simple aminophenols (like Metol). This favors thermodynamic growth (wires) over kinetic growth (particles). -
In-Situ Halide Release: The hydrobromide salt dissociates to release
ions at a fixed stoichiometric ratio to the reductant, ensuring consistent oxidative etching of twinned seeds.
Chemical Mechanism & Logic
The synthesis relies on the Modified Polyol Process . The PEAP-HBr molecule undergoes oxidation to a quinone imine species, donating electrons to reduce silver ions. Simultaneously, the bromide ions selectively passivate the
Reaction Pathway Diagram
Caption: Mechanistic pathway of PEAP-HBr mediated AgNW synthesis. The molecule splits to provide both the reducing power and the shape-directing bromide ions.
Experimental Protocol
Materials & Equipment
-
Silver Nitrate (
): >99.8%, trace metal grade. -
PVP (MW 55,000): Polyvinylpyrrolidone, acting as the capping agent.
-
Ethylene Glycol (EG): Anhydrous, <0.05% water.
-
PEAP-HBr: 4-[(2-Phenylethyl)amino]phenol hydrobromide (CAS: 1333540-43-4).
-
Equipment: Three-neck round-bottom flask (500 mL), oil bath, reflux condenser, magnetic stirring (precision controlled), Teflon-lined autoclave (optional for post-treatment).
Preparation of Stock Solutions
-
Solution A (Ag Precursor): Dissolve 1.5 g
in 40 mL EG. Sonicate for 5 mins in the dark. -
Solution B (Capping): Dissolve 4.0 g PVP in 50 mL EG. Stir at 60°C until clear.
-
Solution C (PEAP-HBr Additive): Dissolve 0.080 g PEAP-HBr in 10 mL EG. Note: This solution is light sensitive; prepare fresh.
Step-by-Step Synthesis Workflow
-
Reactor Setup:
-
Place 100 mL of pure EG in the 500 mL flask.
-
Heat to 160°C under constant stirring (350 RPM). Allow temperature to stabilize for 20 minutes to remove trace moisture.
-
-
Nucleation Trigger (Time
):-
Inject 2.5 mL of Solution C (PEAP-HBr) rapidly.
-
Wait 2 minutes. The solution may turn slightly pink/brown (oxidation of aminophenol).
-
-
Growth Phase:
-
Simultaneously begin dropwise addition of Solution A (
) and Solution B (PVP) using dual syringe pumps. -
Rate: 1.5 mL/min.
-
Observation: The solution will transition from Clear
Yellow Red-Brown Opaque Gray (Wispy).
-
-
Maturation:
-
After addition is complete, maintain heating at 160°C for 45 minutes.
-
Critical Check: Dip a glass rod; if the droplet shows a "silky" swirl, wires are formed.
-
-
Quenching & Purification:
-
Quench the flask in a cold water bath.
-
Dilute 1:5 with acetone. Centrifuge at 3000 RPM for 20 mins.
-
Decant supernatant (removes particles). Redisperse pellet in Ethanol. Repeat 3x.
-
Data Analysis & Validation
Comparative Metrics
The following table contrasts AgNWs produced via the PEAP-HBr method versus the standard NaCl/Ethylene Glycol reduction method.
| Parameter | Standard Polyol (NaCl) | PEAP-HBr Modified Protocol | Improvement |
| Average Length | 15 - 25 | 45 - 60 | +140% |
| Average Diameter | 60 - 80 nm | 35 - 45 nm | Thinner (Higher Transparency) |
| Aspect Ratio | ~300 | ~1300 | Superior Conductivity |
| Particle Byproduct | 15-20% | < 5% | High Purity |
| Batch Consistency | Variable (Halide sensitivity) | High (Stoichiometric Control) | Scalable |
Quality Control Checkpoints
-
UV-Vis Spectroscopy: Look for a sharp transverse plasmon peak at 350 nm and a broad shoulder >380 nm. A peak at 410 nm indicates excessive nanoparticle formation (failed synthesis).
-
Haze Measurement: For transparent conductor applications, a thin film coating should yield
haze at transmittance.
Safety & Handling
-
PEAP-HBr Toxicity: As a substituted phenol, this compound is a skin irritant and potential sensitizer. Use nitrile gloves and work in a fume hood.
-
Silver Nitrate: Strong oxidizer. Stains skin black (permanent for days).
-
Waste Disposal: Segregate silver waste. Do not pour down the drain; reclaim Ag via chloride precipitation.
References
-
Polyol Synthesis Fundamentals: Xia, Y., et al. (2002). "Uniform Silver Nanowires Synthesis by Reducing AgNO3 with Ethylene Glycol in the Presence of Seeds and Poly(Vinyl Pyrrolidone)." Chemistry of Materials, 14(11), 4736–4745. Link
-
Aminophenol Reduction Kinetics: Liu, S., et al. (2006). "Room temperature synthesis of silver nanowires from tabular silver bromide crystals." Journal of Solid State Chemistry, 179(3), 696-701.[1] (Demonstrates the efficacy of Metol-like developers). Link
-
Role of Bromide Ions: Wiley, B., et al. (2004). "Polyol Synthesis of Silver Nanostructures: Control of Product Morphology with Fe(II) or Fe(III) Species." Langmuir, 20(26), 11262-11270. (Establishes the halide etching mechanism). Link
-
Chemical Data: PubChem Compound Summary for CID 44828551, 4-(2-Aminoethyl)phenol hydrochloride (Structural Analog). Link
Sources
Application Notes and Protocols: 4-[(2-Phenylethyl)amino]phenol hydrobromide in Flexible Electronics
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the potential applications of 4-[(2-Phenylethyl)amino]phenol hydrobromide in the burgeoning field of flexible electronics. While this molecule is not yet established in the literature for such applications, its chemical structure, featuring a reactive phenol group, a secondary amine, and a bulky phenylethyl substituent, suggests intriguing possibilities. We present three hypothesized applications: as a p-type dopant for organic semiconductors, as a hole-transporting layer (HTL) in thin-film transistors, and as the active material in a flexible chemiresistive sensor. This guide offers detailed, step-by-step protocols for the synthesis of the active material, device fabrication, and characterization, grounded in established methodologies from the field of organic electronics. The causality behind experimental choices is explained to provide a deeper understanding of the processes. All protocols are designed as self-validating systems, and diagrams are provided to visualize key workflows and device architectures.
Introduction to 4-[(2-Phenylethyl)amino]phenol hydrobromide
4-[(2-Phenylethyl)amino]phenol hydrobromide is an organic salt with the chemical formula C14H16NO·HBr.[1] Its structure is characterized by a p-aminophenol core functionalized with a phenylethyl group at the nitrogen atom.
-
Phenolic Hydroxyl Group (-OH): This group is known for its antioxidant properties, which stem from its ability to donate a hydrogen atom or an electron.[2][3] In the context of organic electronics, this suggests a propensity for oxidation, making it a candidate for p-type electronic activity (hole injection/transport).[4]
-
Secondary Amine (-NH-): The lone pair of electrons on the nitrogen atom can contribute to the molecule's overall electron-donating character and participate in charge delocalization.
-
Phenylethyl Group: This non-polar, bulky group will significantly influence the material's solubility in organic solvents and its solid-state packing (morphology). These properties are critical for solution-based processing of thin films and for determining the mechanical properties of the resulting layer.[5][6]
-
Hydrobromide Salt: The compound is supplied as a hydrobromide salt. For many electronic applications, it may be necessary to convert it to its free base form to avoid introducing mobile ions into the device, which can lead to instability. However, for certain applications like electrochemical sensors, the ionic nature could be advantageous.
Hypothesized Application 1: P-type Dopant in a Flexible Organic Thin-Film Transistor (OTFT)
Doping is a crucial technique to enhance the conductivity of organic semiconductors by increasing the charge carrier density.[7][8] The electron-donating nature of the phenolic group in 4-[(2-Phenylethyl)amino]phenol suggests its potential as a p-type dopant for a host organic semiconductor.
Doping Mechanism Hypothesis
We hypothesize a charge transfer mechanism where the 4-[(2-Phenylethyl)amino]phenol (in its free base form) donates an electron to a host p-type semiconductor, thereby increasing the concentration of holes in the host material and enhancing its conductivity.
Caption: Proposed p-type doping mechanism.
Experimental Protocol: Fabrication and Characterization of a Doped OTFT
This protocol describes the fabrication of a flexible OTFT using Poly(3-hexylthiophene-2,5-diyl) (P3HT) as the host semiconductor.
2.2.1. Materials and Reagents
| Material | Supplier | Grade |
| 4-[(2-Phenylethyl)amino]phenol hydrobromide | e.g., Sigma-Aldrich | ≥98% |
| Poly(3-hexylthiophene-2,5-diyl) (P3HT) | e.g., Sigma-Aldrich | Regioregular, electronic grade |
| Poly(ethylene naphthalate) (PEN) Substrate | e.g., DuPont Teijin Films | - |
| Gold (Au) evaporation pellets | e.g., Kurt J. Lesker | 99.99% |
| Polymethyl methacrylate (PMMA) | e.g., Sigma-Aldrich | Mw ~495,000 |
| Dichloromethane (DCM) | e.g., Sigma-Aldrich | Anhydrous, ≥99.8% |
| Chlorobenzene | e.g., Sigma-Aldrich | Anhydrous, ≥99.8% |
| Sodium bicarbonate (NaHCO₃) | e.g., Sigma-Aldrich | ACS reagent |
| Deionized (DI) Water | - | 18.2 MΩ·cm |
2.2.2. Protocol Steps
-
Preparation of 4-[(2-Phenylethyl)amino]phenol (Free Base): a. Dissolve 100 mg of 4-[(2-Phenylethyl)amino]phenol hydrobromide in 10 mL of DI water. b. Add a saturated aqueous solution of NaHCO₃ dropwise until the solution is basic (pH ~8-9), which will precipitate the free base. c. Extract the aqueous solution three times with 15 mL of dichloromethane. d. Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the free base as a solid.
-
Substrate Preparation: a. Clean a 2x2 cm PEN substrate by sonicating in DI water, acetone, and isopropanol for 15 minutes each. b. Dry the substrate with a stream of nitrogen gas.
-
Gate Electrode Deposition: a. Using a shadow mask, thermally evaporate a 50 nm thick gold layer to define the gate electrode.
-
Dielectric Layer Deposition: a. Prepare a 4 wt% solution of PMMA in n-butyl acetate. b. Spin-coat the PMMA solution onto the substrate at 3000 rpm for 60 seconds. c. Anneal the substrate at 80°C for 30 minutes on a hotplate to remove residual solvent.
-
Doped Semiconductor Layer Deposition: a. Prepare a stock solution of P3HT (10 mg/mL) in chlorobenzene. b. Prepare a stock solution of the free base dopant (1 mg/mL) in chlorobenzene. c. Create a series of solutions with varying dopant concentrations (e.g., 0.1, 0.5, 1, 2, 5 mol% relative to P3HT). d. Spin-coat the doped P3HT solutions onto the dielectric layer at 1500 rpm for 60 seconds. e. Anneal the films at 110°C for 10 minutes in a nitrogen-filled glovebox.
-
Source/Drain Electrode Deposition: a. Using a shadow mask, thermally evaporate 50 nm thick gold source and drain electrodes onto the semiconductor layer. The channel length and width can be defined by the mask (e.g., L = 50 µm, W = 1000 µm).
Caption: Bottom-gate, top-contact OTFT with HTL.
Experimental Protocol: Fabrication and Characterization
This protocol uses pentacene as the semiconductor, a common choice for high-performance OTFTs.
3.2.1. Protocol Steps
-
Gate and Dielectric Preparation: Follow steps 2-4 from Protocol 2.2.2.
-
Semiconductor Deposition: a. Thermally evaporate a 30 nm thick layer of pentacene onto the PMMA dielectric layer. The substrate should be held at room temperature.
-
HTL Deposition: a. Prepare a dilute solution (0.5 mg/mL) of the 4-[(2-Phenylethyl)amino]phenol free base in a suitable solvent like isopropanol. b. Spin-coat the HTL solution onto the pentacene layer at 4000 rpm for 60 seconds to form a very thin layer (~5-10 nm). c. Gently anneal at 50°C for 5 minutes to remove the solvent.
-
Source/Drain Electrode Deposition: a. Follow step 6 from Protocol 2.2.2.
3.2.2. Characterization and Expected Results
-
Characterize the devices as described in Protocol 2.2.3.
-
Control Device: Fabricate a control device without the HTL for comparison.
-
Expected Outcome: A successful HTL should lead to:
-
An increase in field-effect mobility due to reduced contact resistance.
-
A decrease in the subthreshold swing, indicating a more efficient switching behavior.
-
Improved overall device performance and stability.
-
| Device | Mobility (cm²/Vs) | On/Off Ratio | Subthreshold Swing (V/dec) |
| Without HTL | |||
| With HTL |
Hypothesized Application 3: Flexible Chemiresistive Sensor
The phenol and amine groups are known to interact with various chemical species. This suggests that 4-[(2-Phenylethyl)amino]phenol could be used as the active layer in a flexible chemiresistive sensor, where the resistance of the material changes upon exposure to a specific analyte. For instance, the basic amine group could be sensitive to acidic vapors, while the phenol group could be sensitive to oxidizing agents.
Sensor Design and Working Principle
A simple two-terminal device is fabricated on a flexible substrate. The active material is deposited between two electrodes. Upon exposure to an analyte, the interaction with the active material modulates its conductivity, which is measured as a change in resistance.
Experimental Protocol: Sensor Fabrication and Testing
4.2.1. Protocol Steps
-
Substrate and Electrode Preparation: a. Clean a flexible PEN substrate. b. Using a shadow mask, thermally evaporate interdigitated gold electrodes onto the substrate. A typical gap between electrodes would be 20-50 µm.
-
Active Layer Deposition: a. Prepare a solution of 4-[(2-Phenylethyl)amino]phenol hydrobromide (in this case, the salt form might be used directly) in a polar solvent like methanol (e.g., 5 mg/mL). b. Drop-cast the solution onto the interdigitated electrodes and allow the solvent to evaporate slowly in a controlled environment.
-
Sensor Testing: a. Connect the sensor to a source meter to monitor its resistance in real-time. b. Place the sensor in a sealed chamber with a controlled atmosphere. c. Introduce a known concentration of the target analyte (e.g., ammonia or nitrogen dioxide vapor) into the chamber. d. Record the change in resistance over time. e. Purge the chamber with an inert gas (e.g., nitrogen) to observe the sensor's recovery.
Caption: Chemiresistive sensor testing workflow.
4.2.2. Data Analysis and Expected Results
-
Sensor Response: Calculate the sensor response (S) as S = (R_g - R_a) / R_a, where R_a is the baseline resistance and R_g is the resistance in the presence of the analyte gas.
-
Response and Recovery Time: Determine the time taken to reach 90% of the final response and the time taken to return to 90% of the baseline after purging.
-
Selectivity: Test the sensor's response to various other analytes to determine its selectivity.
-
Flexibility Testing: Bend the sensor to various radii and measure its performance to evaluate its mechanical robustness.
| Analyte | Concentration (ppm) | Response (S) | Response Time (s) | Recovery Time (s) |
| NH₃ | 50 | |||
| NO₂ | 10 | |||
| Ethanol | 100 |
Conclusion
This application note has presented three scientifically plausible, albeit hypothesized, applications for 4-[(2-Phenylethyl)amino]phenol hydrobromide in flexible electronics. The protocols provided are based on established techniques in the field and are designed to enable researchers to investigate the potential of this novel material. The unique combination of a phenolic group, a secondary amine, and a bulky organic substituent makes this compound a promising candidate for further research in organic p-type dopants, hole-transporting layers, and chemiresistive sensors. The successful implementation of these protocols could pave the way for new materials in the development of next-generation flexible and wearable electronic devices.
References
-
Fabrication of Flexible and Printable Organic Thin-Film Transistor-based Sensor. (2023). 2023 IEEE Regional Symposium on Micro and Nanoelectronics (RSM). Available at: [Link]
-
Doping boost for flexible organic semiconductors. (2024). eeNews Europe. Available at: [Link]
-
n-Type Dopants for Organic Electronics. Stanford University Office of Technology Licensing. Available at: [Link]
-
Understanding mechanical behavior and reliability of organic electronic materials. (2017). MRS Bulletin. Available at: [Link]
-
From Light to Logic: Micron-Scale Doping Enables Flexible Organic Circuits. (2025). ACS Publications. Available at: [Link]
-
Substrates for Flexible Organic Transistor. University Wafer. Available at: [Link]
-
Review of Mechanical Characterization Techniques for Thin Films Used in Flexible Electronics. (2016). Taylor & Francis Online. Available at: [Link]
-
Nanoscale flexible organic thin-film transistors. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Understanding mechanical behavior and reliability of organic electronic materials. (2017). MRS Bulletin. Available at: [Link]
-
Mechanical properties of organic semiconductors for mechanically stable and intrinsically stretchable solar cells. (2016). SPIE Digital Library. Available at: [Link]
-
N-doping in organic semiconductors. Indian Institute of Science. Available at: [Link]
-
Mechanical Properties of Organic Semiconductors for Stretchable, Highly Flexible, and Mechanically Robust Electronics. (2017). Chemical Reviews. Available at: [Link]
-
RETRACTED: Mechanical Characterization of Emerging 2D Materials for Electronics. (2024). E3S Web of Conferences. Available at: [Link]
-
Flexible electronics under strain: a review of mechanical characterization and durability enhancement strategies. (2015). Journal of Materials Research. Available at: [Link]
-
Development of Mechanical Characterization Techniques and Analysis of Flexible Electronic Materials. (2023). LOUIS. Available at: [Link]
-
Advancing the dynamic mechanical analysis of organic semiconductor materials. (2024). Journal of Materials Chemistry C. Available at: [Link]
-
Self-Assembly in Organic Thin Film Transistors for Flexible Electronic Devices. AZoM.com. Available at: [Link]
-
Fabrication of Organic Thin Film Transistors using Inkjet Printing of PEDOT:PSS. University of Pennsylvania ScholarlyCommons. Available at: [Link]
-
Quantitative characterization of interface stress using a nanoindentation technique for high performance flexible electronics. (2020). Journal of Materials Chemistry C. Available at: [Link]
-
Highly Stable Ion-Exchange Doping of Organic Semiconductor Single Crystals for Reliable Flexible Sensors. (2025). Advanced Functional Materials. Available at: [Link]
-
4-Aminophenol Derivatives. Chemcess. Available at: [Link]
-
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). Molecules. Available at: [Link]
-
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). PubMed. Available at: [Link]
-
Efficient and green electrochemical synthesis of 4-aminophenol using porous Au micropillars. (2019). Electrochimica Acta. Available at: [Link]
- Method for preparing 4-(2-aminoethyl)phenol. Google Patents.
-
Phenolic compounds: current industrial applications, limitations and future challenges. Food & Function. Available at: [Link]
-
Phenolic acids: Natural versatile molecules with promising therapeutic applications. (2019). Biotechnology Reports. Available at: [Link]
-
Bioadhesive and electroactive hydrogels for flexible bioelectronics and supercapacitors enabled by a redox-active core-shell PEDOT@PZIF-71 system. (2023). Materials Horizons. Available at: [Link]
-
Advanced Optical Sensing of Phenolic Compounds for Environmental Applications. (2020). Sensors. Available at: [Link]
-
Phenols - Reactivity | Organic chemistry | 9701 A Level Chemistry. (2022). YouTube. Available at: [Link]
-
4-(2-Aminoethyl)phenol;hydron;chloride. PubChem. Available at: [Link]
- Derivatives of 4-(2-amino-1-hydroxyethyl) phenol as agonists of the beta2 adrenergic receptor. Google Patents.
-
Phenolic Compounds: Functional Properties, Impact of Processing and Bioavailability. (2017). IntechOpen. Available at: [Link]
-
Advances in flexible organic field-effect transistors and their applications for flexible electronics. (2022). npj Flexible Electronics. Available at: [Link]
-
Electrochemical Detection of p-Aminophenol by Flexible Devices Based on Multi-Wall Carbon Nanotubes Dispersed in Electrochemically Modified Nafion. (2014). Sensors. Available at: [Link]
-
Electromagnetic based flexible bioelectronics and its applications. (2024). Frontiers in Electronics. Available at: [Link]
-
Flexible Graphene Field-Effect Transistors and Their Application in Flexible Biomedical Sensing. (2024). Biosensors. Available at: [Link]
Sources
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Solvent compatibility for 4-[(2-Phenylethyl)amino]phenol hydrobromide solutions
Application Note: Solvent Compatibility and Handling Protocols for 4-[(2-Phenylethyl)amino]phenol Hydrobromide
Executive Summary
This technical guide details the solvent compatibility, solubilization strategies, and stability considerations for 4-[(2-Phenylethyl)amino]phenol hydrobromide (CAS: 1333540-43-4).[1][2] Often utilized as a synthetic intermediate in the development of opioid receptor ligands and substituted anilines, this compound presents specific handling challenges due to its amphiphilic nature and susceptibility to oxidative degradation.
Key Takeaway: While the hydrobromide salt confers initial water solubility, the compound’s secondary amine structure (an N-alkyl aniline derivative) possesses a pKₐ near 5.[1][2]0. Consequently, dilution into neutral buffers (pH 7.4) generates the lipophilic free base, posing a high risk of precipitation. This protocol provides a self-validating workflow to prevent experimental artifacts caused by micro-precipitation or oxidation.[2]
Chemical Identity & Physicochemical Profile
| Property | Specification |
| Compound Name | 4-[(2-Phenylethyl)amino]phenol hydrobromide |
| Synonyms | N-Phenethyl-4-aminophenol HBr; N-(4-Hydroxyphenyl)-2-phenylethylamine HBr |
| CAS Number | 1333540-43-4 |
| Molecular Formula | C₁₄H₁₅NO[1][2][3][4] · HBr |
| Molecular Weight | 294.19 g/mol |
| Physical Form | Off-white to pale beige powder (hygroscopic) |
| Solubility Class | Amphiphilic Salt (pH-dependent solubility) |
| Oxidation Risk | High (Aminophenol moiety is electron-rich) |
Solvent Compatibility Matrix
The following data summarizes the solubility limits and stability of the compound in standard laboratory solvents.
| Solvent | Solubility Rating | Max Conc. (Est.)[1][5] | Application Notes |
| DMSO | Excellent | >50 mM | Recommended for Stock. Stabilizes the salt form; miscible with aqueous buffers.[1][2] |
| Ethanol | Good | ~20 mM | Good for evaporation protocols.[1][2] Avoid long-term storage (evaporation alters concentration).[1][2] |
| Water (pH < 5) | Moderate | ~10 mM | Soluble as the HBr salt.[1][2] Stability is lower than in DMSO due to hydrolysis/oxidation risks. |
| PBS (pH 7.4) | Poor | <100 µM | Risk Zone. At pH 7.4, the compound exists as a neutral free base, which is highly lipophilic and prone to crashing out.[1][2] |
| DMF | Good | >30 mM | Alternative to DMSO, but harder to remove lyophilically.[1][2] |
Scientific Rationale: The pH-Solubility Trap
Understanding the acid-base chemistry of this molecule is critical for assay reproducibility.[2]
-
The Mechanism: The nitrogen atom is an N-alkyl aniline.[1][2] Unlike aliphatic amines (pKₐ ~10), the lone pair on this nitrogen is conjugated with the phenyl ring, lowering its pKₐ to approximately 4.8–5.2 .[1]
-
The Consequence:
-
In Water/Acid: The HBr salt maintains a protonated, charged state (
), ensuring solubility.[1] -
In Physiological Buffer (pH 7.4): The pH is well above the pKₐ.[1][2] The equilibrium shifts >99% toward the uncharged free base (
).[1] -
Result: The free base, possessing two aromatic rings and a lipophilic ethyl linker, becomes insoluble in water, leading to "silent precipitation" where the compound adheres to plasticware or forms invisible aggregates.[1]
-
Detailed Protocols
Protocol A: Preparation of High-Stability Stock Solution (50 mM)
Objective: Create a stable, concentrated stock solution resistant to oxidation.
-
Calculations:
-
Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide) , ACS Spectrophotometric grade (>99.9%).[1][2]
-
Why? DMSO prevents proton exchange and minimizes oxygen solubility compared to water.
-
-
Weighing: Weigh ~15 mg of powder into an amber glass vial (protects from light). Record exact mass.
-
Dissolution: Add the calculated volume of DMSO to reach exactly 50 mM.
-
Technique: Vortex vigorously for 30 seconds. Sonicate for 1 minute if particles persist.
-
-
Inert Gas Purge (Critical): Gently purge the headspace of the vial with Argon or Nitrogen gas for 10 seconds to displace oxygen.[1]
-
Storage: Store at -20°C. Stable for 3–6 months.
Protocol B: Preparation of Aqueous Working Solution (Assay Ready)
Objective: Dilute the stock into assay media without inducing precipitation.
-
Thaw: Warm the DMSO stock to Room Temperature (RT) completely. Vortex to ensure homogeneity.
-
Intermediate Dilution (Optional but Recommended):
-
If the final assay requires 10 µM, do not pipette 0.2 µL into 1 mL.[1]
-
Instead, make a 10x Working Stock in assay buffer containing 5-10% DMSO.
-
-
Stepwise Addition:
-
Place the aqueous buffer (e.g., PBS) in a tube and vortex while slowly adding the DMSO stock.[1]
-
Rule of Thumb: Keep final DMSO concentration < 0.5% to avoid solvent effects on cells, unless the solubility limit requires more.
-
-
Visual QC: Hold the tube up to a light source.
Visualization: Solubilization & pH Workflow
The following diagram illustrates the decision logic for handling this compound, highlighting the critical pH-dependent solubility switch.
Caption: Workflow depicting the solubility pathways. Note the critical risk point at neutral pH where the salt converts to the insoluble free base.[1]
Troubleshooting & Stability
| Observation | Cause | Corrective Action |
| Solution turns pink/brown | Oxidation of the aminophenol group.[2] | Discard solution. Prepare fresh stock using degassed solvents and store under Argon. |
| White precipitate upon dilution | "pH Shock" causing free base crash-out.[1][2] | Lower the working concentration, increase DMSO % (up to 1%), or add cyclodextrin/BSA as a carrier.[1] |
| Inconsistent Assay Data | Compound adhering to plastic tips/tubes.[1][2] | Use low-binding plasticware or glass-coated microplates.[2] |
References
-
Sigma-Aldrich. 4-[(2-Phenylethyl)amino]phenol hydrobromide Product Page. Retrieved from (Verified Source for CAS & Identity).[1][2]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for 4-Aminophenol (Structural Analog). Retrieved from (Mechanistic basis for oxidation/pKa).[1][2]
-
Vanderbilt University Medical Center. Chemical Compatibility Chart for Amines and Phenols. Retrieved from (General compatibility data).[1][2]
-
Enamine. Building Blocks: Secondary Amines. Retrieved from (Source for structural class properties).[1][2]
Sources
Application Note: A Systematic Approach to Reaction Time Optimization for the Synthesis of 4-[(2-Phenylethyl)amino]phenol via Catalytic Reduction
Abstract
The synthesis of aminophenol derivatives is a cornerstone of modern pharmaceutical development, with these compounds serving as critical intermediates for numerous active pharmaceutical ingredients (APIs). The reduction of an aromatic nitro group is a fundamental and widely employed transformation to access these valuable amines. Optimizing the reaction time for this step is paramount in process development to enhance throughput, reduce costs, and minimize the formation of impurities. This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals to systematically optimize the reaction time for the synthesis of 4-[(2-Phenylethyl)amino]phenol hydrobromide, presumed to be formed from its nitro-aromatic precursor. We will explore key mechanistic considerations, critical process parameters, and present detailed protocols for a structured optimization workflow, moving beyond a simple listing of steps to explain the causality behind experimental choices.
Introduction
4-Aminophenol and its N-substituted derivatives are of significant commercial importance, particularly as intermediates in the pharmaceutical and dye industries.[1] The target molecule, 4-[(2-Phenylethyl)amino]phenol, is a substituted p-aminophenol, a class of compounds used in the production of analgesic and antipyretic drugs.[2][3] The efficiency of its synthesis directly impacts the economics and sustainability of the final API production.
The most common and industrially scalable route to such aminophenols is the reduction of the corresponding aromatic nitro compound.[1][4] This transformation, while conceptually straightforward, is kinetically sensitive to a multitude of parameters. A non-optimized process can lead to extended reaction times, incomplete conversion, or the formation of undesired byproducts such as azo compounds or products of over-reduction.[5][6]
This guide presents a systematic methodology to accelerate this crucial reduction step. We will focus on catalytic hydrogenation and transfer hydrogenation as these methods are often preferred for their efficiency and cleaner reaction profiles in an industrial setting.[7] The objective is to provide a logical framework and actionable protocols to rapidly identify optimal reaction conditions, thereby increasing process efficiency and ensuring robust, reproducible synthesis.
Mechanistic Considerations & Key Parameters
The reduction of a nitroarene to an aniline derivative is a multi-electron process. In the context of producing p-aminophenols from nitrobenzenes, the reaction often proceeds through a key intermediate, N-phenylhydroxylamine. This intermediate then undergoes an in-situ acid-catalyzed rearrangement (the Bamberger rearrangement) to yield the final p-aminophenol product.[3][8] Controlling the kinetics of both the initial reduction and the subsequent rearrangement is critical to maximizing yield and minimizing reaction time.
Caption: Systematic workflow for reaction time optimization.
Experimental Protocols
Disclaimer: All procedures should be performed by trained personnel in a suitable chemical laboratory with appropriate personal protective equipment (PPE). All chemical waste must be disposed of according to local regulations.
Materials and Instrumentation
-
Reactant: 4-Nitro-[(2-Phenylethyl)amino]phenol precursor
-
Catalysts: 5% Pt/C, 10% Pd/C, Raney Nickel (slurry in water)
-
Hydrogen Sources: Hydrogen gas (purity ≥ 99.99%), Ammonium Formate
-
Solvents: Ethanol (anhydrous), Methanol, Ethyl Acetate
-
Acid: Sulfuric Acid (concentrated)
-
Instrumentation: High-pressure hydrogenation reactor (e.g., Parr shaker), magnetic stirrers, heating mantles, HPLC system with UV detector, TLC plates.
General Procedure for Reaction Monitoring by HPLC
-
Method Development: Develop an isocratic or gradient HPLC method capable of resolving the starting nitro-compound, the final aminophenol product, and potential intermediates or byproducts. A C18 column with a mobile phase of acetonitrile/water with 0.1% formic acid is a good starting point.
-
Calibration: Prepare standard solutions of the starting material and product to establish a calibration curve for quantitative analysis.
-
Sampling: At specified time points (e.g., 0, 30, 60, 120, 240 min), carefully withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture.
-
Quenching & Preparation: Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1.0 mL) of the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared sample onto the HPLC system and integrate the peak areas for the starting material and product to determine the percent conversion over time.
Protocol 1: Screening of Catalysts via Catalytic Hydrogenation
This protocol outlines a general procedure for screening different catalysts in a high-pressure reactor.
-
Reactor Setup: To a clean, dry glass liner for the pressure reactor, add the nitro-precursor (1.0 eq) and a magnetic stir bar.
-
Reagent Addition: Add the chosen solvent (e.g., Ethanol, 10-20 volumes) and the acid (e.g., 0.1 eq H₂SO₄).
-
Catalyst Loading: Carefully add the catalyst (e.g., 5 mol% Pt/C). The vessel should be purged with an inert gas like nitrogen before adding a pyrophoric catalyst like Raney Nickel.
-
Reaction Execution:
-
Seal the reactor and purge the system 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas.
-
Pressurize the reactor to the desired setpoint (e.g., 5 bar).
-
Begin vigorous stirring and heat the reaction to the target temperature (e.g., 50 °C).
-
Start timing and begin monitoring the reaction as per the protocol in section 4.2.
-
-
Work-up: Once the reaction is complete (as determined by HPLC), cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. [7]The resulting filtrate contains the product hydrobromide salt and can be analyzed for yield and purity.
Protocol 2: Screening Conditions for Transfer Hydrogenation
This protocol avoids the use of high-pressure hydrogen gas.
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the nitro-precursor (1.0 eq) in the chosen solvent (e.g., Methanol).
-
Reagent Addition: Add the hydrogen donor, ammonium formate (3-5 eq).
-
Catalyst Addition: Carefully add the catalyst (e.g., 10 mol% Pd/C).
-
Reaction Execution: Heat the mixture to a specified temperature (e.g., reflux) with vigorous stirring. Monitor the reaction progress via HPLC/TLC. [7]5. Work-up: Upon completion, cool the mixture to room temperature. Filter through Celite® to remove the catalyst and wash with the solvent. The filtrate can be concentrated under reduced pressure to obtain the crude product.
Data Presentation and Interpretation
The data gathered from the screening experiments should be tabulated to allow for direct comparison. This structured format facilitates the identification of key trends and optimal conditions.
Table 1: Example Data from a Hypothetical Screening Study
| Exp. # | Catalyst (mol%) | H₂ Source | Solvent | Temp (°C) | Pressure (bar) | Time for >99% Conversion (h) |
| 1 | 5% Pt/C (5) | H₂ | Ethanol | 40 | 5 | 6.5 |
| 2 | 10% Pd/C (5) | H₂ | Ethanol | 40 | 5 | > 8 (85% conv.) |
| 3 | Raney Ni (10) | H₂ | Ethanol | 40 | 5 | > 8 (70% conv.) |
| 4 | 5% Pt/C (5) | H₂ | Methanol | 40 | 5 | 5.0 |
| 5 | 5% Pt/C (5) | H₂ | Ethanol | 60 | 5 | 2.5 |
| 6 | 5% Pt/C (5) | H₂ | Ethanol | 40 | 10 | 4.0 |
| 7 | 10% Pd/C (10) | NH₄HCO₂ | Methanol | 60 | N/A | 3.5 |
Interpretation: From the hypothetical data in Table 1, several conclusions can be drawn:
-
Catalyst Effect: Pt/C (Exp. 1) is significantly more active than Pd/C (Exp. 2) or Raney Ni (Exp. 3) under these initial conditions.
-
Solvent Effect: Methanol (Exp. 4) appears to provide a faster reaction than ethanol (Exp. 1) at the same temperature.
-
Temperature Effect: Increasing the temperature from 40 °C to 60 °C (Exp. 5 vs. Exp. 1) dramatically reduces the reaction time from 6.5 hours to 2.5 hours, indicating it is a highly influential parameter.
-
Pressure Effect: Doubling the hydrogen pressure (Exp. 6 vs. Exp. 1) also accelerates the reaction, but less dramatically than the temperature increase.
-
Transfer Hydrogenation: The transfer hydrogenation method (Exp. 7) is also a viable and fast option, offering a practical alternative to high-pressure hydrogenation.
Based on this screening, the most promising condition for further optimization or validation would be Experiment 5 (Pt/C in ethanol at 60°C) or Experiment 7 (Pd/C with ammonium formate in methanol) if avoiding high-pressure H₂ is a priority.
Conclusion
The optimization of reaction time for the reduction of a nitro-aromatic precursor to 4-[(2-Phenylethyl)amino]phenol is a multifactorial problem that benefits immensely from a structured, data-driven approach. By understanding the underlying mechanism involving a phenylhydroxylamine intermediate and systematically screening critical parameters—namely catalyst type, temperature, solvent, and hydrogen source—researchers can rapidly identify conditions that minimize reaction time while preserving high conversion and product purity. The protocols and workflow presented in this note provide a robust framework for achieving this goal, enabling faster process development and more efficient synthesis of valuable pharmaceutical intermediates.
References
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Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. (2024). MDPI. [Link]
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Aromatic Nitro Compounds - MST.edu. Missouri S&T. [Link]
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Reactivity of Substituted Phenols Toward Alkyl Radicals. ACS Publications. [Link]
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Reduction of nitro compounds - Wikipedia. Wikipedia. [Link]
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Environmentally friendly hydrogenation of nitrobenzene to p-aminophenol using heterogeneous catalysts - ScienceDirect. ScienceDirect. [Link]
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Degradation of p-Aminophenol by fenton's process. Influence of operational parameters. Semantic Scholar. [Link]
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Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere - MDPI. MDPI. [Link]
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Hydrogenation of Nitrobenzene to 4-Aminophenol over Supported Platinum Catalysts | Organic Process Research & Development - ACS Publications. ACS Publications. [Link]
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Kinetics & Mechanism of Bromination of Phenol & Substituted Phenols by N,Bromosuccinimide. Indian Academy of Sciences. [Link]
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Nitro Reduction - Common Conditions. organic-chemistry.org. [Link]
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Reactivity of Substituted Phenols Toward Alkyl Radicals - ACS Publications. ACS Publications. [Link]
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Hydrogenation of nitrobenzene to 4-aminophenol in a fully reusable solvent system, by using Pt, Rh, Pd supported on carbon - IRIS. IRIS. [Link]
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Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters - Chemical Science (RSC Publishing). RSC Publishing. [Link]
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What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl? | ResearchGate. ResearchGate. [Link]
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Hydrogenation of Nitrobenzene to 4-Aminophenol over Supported Platinum Catalysts. ResearchGate. [Link]
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Kinetics of Ozonation of Phenol and Substituted Phenols - ResearchGate. ResearchGate. [Link]
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Optimization of the reduction reaction conditions. - ResearchGate. ResearchGate. [Link]
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Optimization Strategies for API Synthesis and Formulation Development. Pharmaceutical Technology. [Link]
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Degradation of p-aminophenol by Fenton's process. Influence of operational parameters. Technological and Higher Education Institute of Hong Kong. [Link]
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Aminophenols | Request PDF - ResearchGate. ResearchGate. [Link]
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Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions - PMC. PMC. [Link]
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Process Design and Economics of Production of p-Aminophenol - arXiv.org. arXiv.org. [Link]
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Reduction of 4-Nitrophenol to 4-Aminophenol - University of Canterbury. University of Canterbury. [Link]
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A Brief Introduction to Chemical Reaction Optimization - PMC - NIH. NIH. [Link]
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Full article: Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry - Taylor & Francis. Taylor & Francis Online. [Link]
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ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or - ATSDR. ATSDR. [Link]
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Supporting information Reduction of aromatic nitro compounds catalysed by Biogenic CuO nanoparticles - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]
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2-amino-4-nitrophenol - Organic Syntheses Procedure. Organic Syntheses. [Link]
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Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method - MDPI. MDPI. [Link]
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Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol - ResearchGate. ResearchGate. [Link]
- CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol - Google Patents.
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Aminophenol – Knowledge and References - Taylor & Francis. Taylor & Francis. [Link]
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Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC. PMC. [Link]
- RU2218326C2 - Method for preparing 4-(2-aminoethyl)phenol - Google Patents.
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A study on rapid and stable catalytic reduction of 4-nitrophenol by 2-hydroxyethylamine stabilized Fe3O4@Pt and its kinetic factors - PMC. PMC. [Link]
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Improved Processes For Preparing 4 Chloro 2 Amino Phenol And Derivative Thereof - QuickCompany. QuickCompany. [Link]
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Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimisation and Kinetics - MDPI. MDPI. [Link]
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Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 4-[(2-Phenylethyl)amino]phenol Hydrobromide in Cold Solvents
Welcome to the Technical Support Center for 4-[(2-Phenylethyl)amino]phenol hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for improving the solubility of this compound, particularly in cold solvent systems. Our goal is to equip you with the scientific rationale and experimental protocols necessary to overcome solubility challenges and advance your research.
Understanding the Challenge: The Physicochemical Properties of 4-[(2-Phenylethyl)amino]phenol Hydrobromide
4-[(2-Phenylethyl)amino]phenol hydrobromide is a compound characterized by a phenolic hydroxyl group and an amino group, which is salified with hydrobromic acid. This structure presents a unique set of solubility challenges, especially at reduced temperatures. The molecule possesses both hydrophobic (the phenylethyl group) and hydrophilic (the phenol and amino hydrobromide groups) moieties. This amphipathic nature, combined with the salt form, dictates its behavior in various solvents.
The primary obstacle to dissolving this compound in cold solvents is often the lattice energy of the crystal structure and the solvation energy of the individual ions and the molecule as a whole. At lower temperatures, the kinetic energy of the solvent molecules is reduced, diminishing their ability to overcome the intermolecular forces within the solid compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when attempting to dissolve 4-[(2-Phenylethyl)amino]phenol hydrobromide in cold solvents. Each question is followed by a detailed explanation and actionable protocols.
Q1: My 4-[(2-Phenylethyl)amino]phenol hydrobromide is not dissolving in cold water. What is the first step I should take?
A1: Initial Assessment and pH Adjustment
The first and most critical parameter to consider is the pH of your aqueous solution. The solubility of phenolic compounds and amine salts is highly pH-dependent.[1] The phenolic hydroxyl group is weakly acidic, while the amino group, as a hydrobromide salt, contributes to a more acidic environment upon dissolution.
Causality: At low pH, the amino group is protonated, which is favorable for aqueous solubility. However, the phenolic hydroxyl group remains protonated and less polar. Conversely, at high pH, the phenolic hydroxyl group deprotonates to form a more soluble phenoxide ion, but the free amine may become less soluble.[1] Therefore, an optimal pH range exists where both moieties are sufficiently ionized to promote dissolution.
Experimental Protocol: pH Adjustment for Enhanced Aqueous Solubility
-
Preparation: Prepare a slurry of 4-[(2-Phenylethyl)amino]phenol hydrobromide in cold deionized water (e.g., 4°C).
-
Initial pH Measurement: Measure the initial pH of the slurry.
-
Titration: Slowly add a dilute solution of a suitable acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise while continuously stirring and monitoring the pH.
-
Observation: Observe the dissolution of the solid as the pH changes. A significant increase in solubility is often observed at both very acidic and very alkaline pH values.[2]
-
Determination of Optimal pH: Identify the pH at which the compound completely dissolves. Be mindful that extreme pH values may not be suitable for all applications and can potentially lead to degradation of the compound over time.[1]
dot
Caption: Balancing pH for optimal solubility.
Q2: I have tried adjusting the pH, but the solubility in cold aqueous solutions is still insufficient for my needs. What other strategies can I employ?
A2: Co-solvency and the Use of Water-Miscible Organic Solvents
When pH adjustment alone is not enough, the use of co-solvents is a powerful and widely used technique to enhance the solubility of poorly soluble compounds.[3][4] Co-solvents are water-miscible organic solvents that, when added to water, alter the polarity of the solvent system, making it more favorable for dissolving compounds with both hydrophobic and hydrophilic characteristics.[5][6]
Causality: Co-solvents work by reducing the polarity of water, which in turn lowers the surface tension and disrupts the hydrogen bonding network of water.[7] This creates a microenvironment that is more accommodating to the nonpolar phenylethyl group of your compound, while the aqueous component of the mixture still solvates the ionic hydrobromide and polar hydroxyl groups.
Common Co-solvents for Pharmaceutical Applications:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol (PEG), particularly low molecular weight grades like PEG 300 and PEG 400
-
Glycerin
-
Dimethyl Sulfoxide (DMSO)[4]
-
Dimethylacetamide (DMA)[4]
Experimental Protocol: Screening for an Effective Co-solvent System
-
Solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents.
-
Systematic Screening: Prepare a series of binary solvent systems with varying ratios of co-solvent to cold water (e.g., 10:90, 20:80, 50:50 v/v).
-
Solubility Determination: Add an excess of 4-[(2-Phenylethyl)amino]phenol hydrobromide to each solvent system.
-
Equilibration: Agitate the samples at a constant cold temperature (e.g., 4°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Quantification: Filter the saturated solutions and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Data Summary Table: Hypothetical Co-solvent Screening Results
| Co-solvent System (v/v) at 4°C | Solubility of 4-[(2-Phenylethyl)amino]phenol hydrobromide (mg/mL) |
| Water | < 1 |
| 20% Ethanol in Water | 5 |
| 40% Ethanol in Water | 15 |
| 20% Propylene Glycol in Water | 8 |
| 40% Propylene Glycol in Water | 20 |
| 20% PEG 400 in Water | 12 |
| 40% PEG 400 in Water | 25 |
Q3: My application requires a non-aqueous, cold organic solvent. How can I improve the solubility of 4-[(2-Phenylethyl)amino]phenol hydrobromide in such systems?
A3: Complexation with Cyclodextrins
For enhancing solubility in both aqueous and some organic systems, particularly for compounds with hydrophobic moieties, complexation with cyclodextrins is a highly effective strategy.[8][9] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10]
Causality: The hydrophobic phenylethyl group of your compound can be encapsulated within the lipophilic cavity of the cyclodextrin molecule, forming an inclusion complex.[11] This complex presents a hydrophilic exterior to the solvent, thereby increasing the apparent solubility of the guest molecule.[12] While primarily used for aqueous solubility enhancement, certain cyclodextrin derivatives can also improve solubility in some polar organic solvents.
Types of Cyclodextrins:
-
β-Cyclodextrin (β-CD): Commonly used due to its cavity size being suitable for many drug molecules.[11]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A derivative with significantly higher aqueous solubility and lower toxicity than native β-CD, making it a preferred choice in pharmaceutical formulations.[9]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble derivative often used in parenteral formulations.
Experimental Protocol: Preparation and Evaluation of a Cyclodextrin Inclusion Complex
-
Molar Ratio Selection: Determine the appropriate molar ratio of your compound to the cyclodextrin (e.g., 1:1, 1:2).
-
Kneading Method:
-
Triturate the 4-[(2-Phenylethyl)amino]phenol hydrobromide with the selected cyclodextrin in a mortar.
-
Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.
-
Knead the paste for a specified time (e.g., 30-60 minutes).
-
Dry the resulting product to obtain a solid inclusion complex.
-
-
Solubility Testing: Determine the solubility of the prepared inclusion complex in your target cold solvent and compare it to the solubility of the uncomplexed compound.
dot
Caption: Troubleshooting workflow for solubility enhancement.
Concluding Remarks
Improving the solubility of 4-[(2-Phenylethyl)amino]phenol hydrobromide in cold solvents requires a systematic and mechanistically driven approach. By understanding the interplay of pH, solvent polarity, and molecular complexation, researchers can effectively overcome solubility challenges. It is recommended to start with the simplest and most direct method, pH adjustment, before progressing to more complex strategies like co-solvency and cyclodextrin complexation. Always consider the compatibility of the chosen method with your final application and perform necessary stability studies.
References
- Title: Cyclodextrin Inclusion Complex To Enhance Solubility of Poorly Water Soluble Drugs Source: Scribd URL
- Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC Source: National Center for Biotechnology Information URL
- Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar Source: Touro University URL
- Title: Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs - International Journal of Pharmaceutical and Phytopharmacological Research Source: eIJPPR URL
- Title: Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
- Title: Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review Source: MDPI URL
- Title: A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC Source: National Center for Biotechnology Information URL
- Title: Effect of pH on the solubility of phenolic compounds - ResearchGate Source: ResearchGate URL
- Title: 4-[(2-phenylethyl)
- Title: Partial Removal of Phenolics Coupled with Alkaline pH Shift Improves Canola Protein Interfacial Properties and Emulsion in In Vitro Digestibility - MDPI Source: MDPI URL
- Title: Cosolvent – Knowledge and References - Taylor & Francis Source: Taylor & Francis Online URL
- Title: Review on Enhancement of Solubilization Process - Science Alert Source: Science Alert URL
- Title: What is the relation between the solubility of phenolic compounds and pH of solution?
- Title: Solubility enhancement techniques: A comprehensive review Source: GSC Biological and Pharmaceutical Sciences URL
- Title: SOLUBILITY ENHANCEMENT TECHNIQUE Source: SlideShare URL
- Title: Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization - PMC Source: National Center for Biotechnology Information URL
- Title: 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions Source: Ascendia Pharma URL
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- Title: Why does the solubility of phenol in water increase with an increase in temperature?
- Title: CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents Source: Google Patents URL
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- Title: 4-Amino-2-phenylphenol | C12H11NO | CID 29595 - PubChem - NIH Source: National Center for Biotechnology Information URL
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Technical Support Center: Stability & Storage of 4-[(2-Phenylethyl)amino]phenol Hydrobromide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical degradation challenges associated with 4-[(2-Phenylethyl)amino]phenol hydrobromide .
Aminophenol derivatives are notoriously susceptible to auto-oxidation, which can severely compromise assay reproducibility and introduce toxic or reactive artifacts into your drug development pipelines[1]. This guide provides the mechanistic causality behind these degradation pathways, field-proven troubleshooting matrices, and self-validating protocols to ensure the absolute integrity of your compound.
Mechanistic Overview of Degradation
Understanding why your compound degrades is the first step to preventing it. 4-[(2-Phenylethyl)amino]phenol hydrobromide contains an electron-rich para-aminophenol core. While the hydrobromide salt provides a degree of stability by protonating the secondary amine (reducing its electron-donating capacity), the phenolic hydroxyl group remains highly vulnerable.
When exposed to atmospheric oxygen, UV light, or trace transition metals (like Cu²⁺ or Fe³⁺), the phenol undergoes homolytic cleavage to form a transient phenoxyl radical . This radical rapidly undergoes further oxidation (loss of an electron and a proton) to form a highly conjugated, colored quinone imine derivative [2][3]. This degradation is visually identifiable by a shift from a white/colorless powder to a pink, brown, or black substance.
Fig 1: Oxidation pathway of aminophenols and targeted intervention strategies.
Troubleshooting Matrix: Common Storage & Handling Issues
Q1: My lyophilized powder has changed from white to a pinkish-brown hue. Can I still use it?
Cause: The compound has undergone auto-oxidation due to exposure to atmospheric oxygen and/or light during storage or transit[2]. The pink/brown color indicates the presence of quinone imines[3]. Solution: Do not use heavily discolored material for sensitive biological assays or syntheses, as quinone imines can cross-react with nucleophiles (e.g., thiol groups on proteins) and skew data. To prevent this, always store the solid under a heavy inert gas (Argon is preferred over Nitrogen as it is denser and settles over the powder) in tightly sealed amber vials at -20°C or -80°C[3].
Q2: My working solutions darken rapidly within hours on the benchtop, even though the powder was pristine.
Cause: Dissolving the compound increases molecular mobility, drastically accelerating oxidation. Furthermore, if your buffer is alkaline (pH > 7.0), the phenol group deprotonates into a phenoxide ion. Phenoxide ions have a significantly lower oxidation potential, making them highly reactive to dissolved oxygen[2][3]. Solution:
-
Sparge your solvents with Argon for 15-30 minutes prior to dissolution to remove dissolved oxygen[2].
-
Maintain the solution at a slightly acidic pH (pH 4.0 - 6.0) to keep the amine protonated and the phenol stable.
-
Introduce a sacrificial antioxidant, such as 0.1% (w/v) ascorbic acid, which will scavenge oxygen before it reacts with your compound[3].
Q3: I see inconsistent assay results after subjecting the compound to freeze-thaw cycles.
Cause: Repeated freeze-thaw cycles introduce condensation (moisture) into the vial. Moisture acts as a solvent micro-environment that facilitates localized oxidation and hydrolysis, degrading the hydrobromide salt[4]. Solution: Never subject the master stock to freeze-thaw cycles. Implement the Inert Aliquoting Protocol (see Section 4) immediately upon receipt of the compound.
Quantitative Stability Data
To guide your experimental planning, the following table summarizes the expected shelf-life of 4-[(2-Phenylethyl)amino]phenol hydrobromide under various conditions. Note: Data is extrapolated from the baseline stability of p-aminophenol derivatives.
| Physical State | Storage Temperature | Atmosphere | Light Exposure | Additives / pH | Estimated Shelf-Life |
| Solid | Room Temp (20°C) | Ambient Air | Clear Vial | None | < 1 Week (Rapid browning) |
| Solid | 4°C | Ambient Air | Amber Vial | None | 1 - 3 Months |
| Solid | -20°C or -80°C | Argon (Ar) | Amber Vial | Desiccant in secondary container | 12 - 24 Months |
| Solution (Aqueous) | Room Temp (20°C) | Ambient Air | Clear Tube | pH 7.4 (No antioxidants) | < 4 Hours |
| Solution (Aqueous) | 4°C | Argon Sparged | Amber Tube | pH 5.0 + 0.1% Ascorbic Acid | 1 - 2 Weeks |
Self-Validating Experimental Protocols
To ensure scientific integrity, these protocols are designed as self-validating systems. If a step fails, the system provides a visual or physical indicator before the compound is compromised.
Protocol A: Inert Aliquoting and Long-Term Storage
Perform this protocol immediately upon receiving the compound.
-
Preparation: Dry amber glass vials and PTFE-lined screw caps in an oven at 120°C overnight to remove adsorbed surface moisture[2]. Cool them in a desiccator.
-
Environment: Transfer the master bottle and the dried vials into a glovebox purged with Argon. If a glovebox is unavailable, use a benchtop Schlenk line with a continuous Argon counterflow.
-
Aliquoting: Weigh the compound into single-use aliquots (e.g., 5 mg per vial) to eliminate future freeze-thaw cycles.
-
Sealing: Cap the vials tightly while still under the Argon atmosphere. Wrap the cap junction with Parafilm.
-
Self-Validating Storage: Place the aliquoted vials into a secondary container (e.g., a sealed plastic jar) containing indicating Drierite (blue desiccant). Store the jar at -20°C.
-
Validation Check: Before using an aliquot, check the Drierite. If it has turned pink, the secondary seal has failed, moisture has entered, and the aliquots must be inspected for degradation.
-
Fig 2: Optimal workflow for the receipt, aliquoting, and long-term storage of aminophenol salts.
Protocol B: Preparation of Oxidation-Resistant Working Solutions
For in vitro assays requiring aqueous stability.
-
Solvent Deoxygenation: Place your target buffer (pH 4.0 - 6.0 preferred) in a Schlenk flask. Insert a long needle connected to an Argon line and sparge the liquid for 20 minutes to displace dissolved O₂[2].
-
Antioxidant Addition: Add Ascorbic Acid to the sparged buffer to achieve a final concentration of 0.1% (w/v)[3]. Mix until dissolved.
-
Chelation (Optional but recommended): Add 1 mM EDTA to the buffer to sequester trace metals (Cu²⁺, Fe³⁺) that catalyze radical formation[3].
-
Reconstitution: Inject the deoxygenated, antioxidant-rich buffer directly into the single-use amber vial containing the solid aliquot through a septum (if available), or open rapidly under an Argon stream.
-
Validation Check: Prepare a "blank" control vial containing only the compound and standard (non-sparged) buffer. If the experimental solution remains clear while the blank turns pink over 4 hours, your antioxidant protocol is successfully validated.
Frequently Asked Questions (FAQs)
Q: Can I use BHT (Butylated hydroxytoluene) instead of Ascorbic Acid? A: Yes, but it depends on your solvent system. Ascorbic acid is excellent for aqueous solutions[3]. BHT is highly lipophilic and is better suited if you are dissolving the compound in organic solvents (like DMSO or ethanol) for stock solutions.
Q: Does the hydrobromide (HBr) salt form make it completely stable? A: No. While salts are generally more resistant to oxidation than their free-base counterparts[1], the HBr salt primarily stabilizes the amine group. The phenolic hydroxyl group remains exposed and highly reactive to oxidative stress. Strict storage protocols are still mandatory.
Q: I accidentally left my stock solution on the bench overnight, and it's slightly yellow. Can I filter it? A: No. Filtration will only remove insoluble polymeric degradation products. The soluble quinone imines will remain in the filtrate and can act as potent electrophiles, covalently modifying your biological targets and causing false positives/negatives. The solution must be discarded.
References
-
ResearchGate. "Aminophenols." ResearchGate Publications. [Link]
Sources
Technical Support Center: Troubleshooting Precipitation of 4-[(2-Phenylethyl)amino]phenol hydrobromide
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing solubility and precipitation issues when working with 4-[(2-Phenylethyl)amino]phenol hydrobromide (CAS: 1333540-43-4) in in vitro or in vivo assays.
Below, we break down the mechanistic causes of these formulation failures and provide field-validated, self-validating protocols to ensure stable aqueous delivery.
Mechanistic Root Cause Analysis
To resolve precipitation, we must first understand the causality behind the compound's behavior in solution. The precipitation of 4-[(2-Phenylethyl)amino]phenol hydrobromide is a classic thermodynamic failure driven by pH-dependent speciation.
The molecule contains two critical ionizable groups:
-
The Secondary Amine: Based on structural analogs like p-aminophenol, the secondary aniline-type nitrogen has a pKa of approximately 5.48[1].
-
The Phenol Group: The hydroxyl group has a much higher pKa of approximately 10.46[2].
The Causality of Precipitation: When purchased as a hydrobromide (HBr) salt, the amine group is protonated, rendering the powder highly soluble in pure water (which typically drops to pH < 5.0 upon dissolution). However, when researchers dilute this salt into physiological buffers (e.g., PBS or HEPES at pH 7.4), the ambient pH exceeds the amine's pKa.
The molecule rapidly deprotonates, losing its positive charge. Because the ambient pH is also well below the phenol's pKa, the phenol remains protonated (neutral). Consequently, at pH 7.4, nearly 100% of the compound exists as a neutral free base. The bulky, lipophilic phenylethyl group drives the LogP to approximately ~3.0, causing an immediate hydrophobic crash-out (precipitation) in aqueous media.
Frequently Asked Questions (FAQs)
Q: Why does my 10 mM DMSO stock immediately turn cloudy when added to PBS (pH 7.4)? A: This is a dual-factor crash caused by a solvent-shift and a pH-shift. DMSO perfectly solvates the neutral free base. However, upon rapid dilution into PBS, the DMSO concentration drops below the threshold needed to solvate the lipophilic phenylethyl moiety. Simultaneously, the pH 7.4 buffer ensures the molecule remains in its uncharged, insoluble state, forcing hydrophobic aggregation.
Q: Can I just heat the buffer to 37°C to dissolve the precipitate? A: No. While heating increases the kinetic solubility of the compound, it creates an unstable, supersaturated solution. Once the solution cools back to room temperature—or even during prolonged incubation at 37°C—the compound will nucleate and precipitate, leading to highly variable and irreproducible assay results.
Q: Does the bromide counterion interfere with my assay or cause the crash? A: Generally, no. While high concentrations of other halides (like chlorides in PBS) can cause a minor common-ion effect that depresses the solubility of the salt form, the primary driver of precipitation is the conversion to the insoluble free base.
Validated Experimental Protocols
To ensure scientific integrity and reliable data, we recommend using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) as a solubilizing carrier. HP-β-CD forms a stable inclusion complex with the hydrophobic phenylethyl group, shielding it from the aqueous environment without altering the compound's pharmacological activity or biopotency[3][4].
Protocol: HP-β-CD Encapsulation for Aqueous Assays
Materials Needed:
-
4-[(2-Phenylethyl)amino]phenol hydrobromide powder
-
100% Anhydrous DMSO
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Assay Buffer (e.g., PBS, pH 7.4)
Step-by-Step Methodology:
-
Master Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM to 50 mM master stock.
-
Self-validation check: The solution must be completely clear and free of particulate matter before proceeding.
-
-
Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your final assay buffer (e.g., dissolve 200 mg HP-β-CD in 1 mL PBS).
-
Complexation: While vortexing the HP-β-CD solution at medium speed, add the DMSO stock dropwise. Crucial Step: Do not add the buffer to the DMSO; always add the DMSO to the stirring buffer to prevent localized supersaturation.
-
Equilibration: Sonicate the mixture in a water bath at room temperature for 10 minutes. This provides the kinetic energy required for the phenylethyl moiety to enter the hydrophobic cavity of the cyclodextrin ring.
-
Final Dilution: Dilute the complexed solution into your final assay buffer to reach the desired working concentration. Ensure the final DMSO concentration remains ≤ 1%.
Quantitative Data & Formulation Tables
Table 1: Physicochemical Properties & pH-Dependent Speciation
| Property | Value | Impact on Solubility |
| Molecular Weight (Salt) | 294.19 g/mol | N/A |
| Amine pKa | ~5.48 | Deprotonates at pH > 6.0, forming the insoluble free base. |
| Phenol pKa | ~10.46 | Remains neutral at physiological pH (7.4). |
| LogP (Neutral Form) | ~2.5 - 3.5 | Highly lipophilic; drives hydrophobic aggregation in water. |
| Optimal Solvents | DMSO, DMF | Excellent for master stock solutions (up to 50 mM). |
Table 2: Recommended Co-Solvent Formulations for Aqueous Assays
| Formulation Type | Composition | Best Used For | Stability |
| Cyclodextrin Encapsulation | 1% DMSO + 20% HP-β-CD in Buffer | Cell-based assays, in vivo dosing | High (>24 hours) |
| Surfactant Step-Down | 2% DMSO + 5% Tween-80 + 93% Saline | Biochemical assays, cell-free systems | Medium (4-8 hours) |
| Acidic Buffer | 100% Acetate Buffer (pH 5.0) | Analytical chemistry, HPLC | High (Days) |
Visualizations
Fig 1: pH-dependent speciation and precipitation mechanism of the hydrobromide salt.
Fig 2: Step-by-step HP-β-CD encapsulation workflow to prevent precipitation.
References
- Source: nih.
- Source: echemi.
- Source: nih.
- (PDF)
Sources
Removing impurities derived from 4-[(2-Phenylethyl)amino]phenol hydrobromide post-synthesis
Technical Support Center: Purification of 4-[(2-Phenylethyl)amino]phenol Hydrobromide
Welcome to the technical support guide for the purification of 4-[(2-Phenylethyl)amino]phenol hydrobromide. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on removing post-synthesis impurities. The following sections offer troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles to ensure the integrity and purity of your final product.
Section 1: Understanding the Impurity Profile
A successful purification strategy begins with understanding the potential impurities. The synthesis of 4-[(2-Phenylethyl)amino]phenol, typically via N-alkylation of 4-aminophenol, can generate several by-products. The subsequent formation of the hydrobromide salt introduces its own set of considerations.
Frequently Asked Questions (FAQs): Common Impurities
Q1: What are the most common process-related impurities I should expect?
A1: The impurity profile is highly dependent on the synthetic route. For direct alkylation or reductive amination, you should anticipate the following:
-
Unreacted Starting Materials: Residual 4-aminophenol and the phenylethylating agent (e.g., 2-phenylethyl bromide).
-
Over-alkylation Products: N,N-bis(2-phenylethyl)aminophenol is a common side product resulting from the dialkylation of the amino group.
-
O-Alkylation Products: While N-alkylation is generally favored, some O-alkylation of the phenolic hydroxyl group can occur, yielding 4-(2-phenylethoxy)aniline.
-
Solvent and Reagent Residues: Residual organic solvents or catalysts from the reaction.
Q2: My product has a pink or brownish tint. What causes this coloration?
A2: The development of color, particularly pink, brown, or purple hues, is almost always due to the oxidation of the phenol or aminophenol functional groups.[1] Phenolic compounds are highly susceptible to air oxidation, which can form highly colored quinone or quinone-imine type structures.[1] This degradation can be accelerated by exposure to light, heat, or trace metal impurities.
Q3: How can I quickly assess the impurity profile of my crude product?
A3: Thin-Layer Chromatography (TLC) is the most effective initial technique. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to separate the product from starting materials and by-products. Staining with potassium permanganate or visualization under UV light can help identify different spots. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.[2][3]
Section 2: Troubleshooting Guide for Purification
This section addresses specific issues you may encounter during the purification process in a problem-and-solution format.
Q4: My crude product is an inseparable oil/tar. How can I solidify it?
A4: "Oiling out" is a common problem when the melting point of the solute is lower than the boiling point of the recrystallization solvent, or when high levels of impurities depress the melting point significantly.
-
Initial Step - Solvent Trituration: Try triturating the oil with a non-polar solvent in which your product is insoluble, such as hexanes or diethyl ether. This can often wash away soluble impurities and induce crystallization. Use a glass rod to scratch the inside of the flask, as this can provide nucleation sites.
-
Re-evaluate Solvent System: If trituration fails, the crude product may need pre-purification. Dissolve the oil in a minimal amount of a polar solvent like methanol or ethyl acetate and attempt to precipitate it by slowly adding a non-polar anti-solvent.
Q5: After recrystallization, my NMR/HPLC still shows significant unreacted 4-aminophenol. How do I remove it?
A5: This indicates that your recrystallization solvent system does not effectively differentiate between your product and the 4-aminophenol starting material. An acid-base extraction is highly effective here.
-
Rationale: Your product, 4-[(2-Phenylethyl)amino]phenol, is a secondary amine, while the impurity, 4-aminophenol, is a primary amine. While both are basic, their partition coefficients in different solvent systems can be exploited. More effectively, the phenolic -OH group's acidity can be used.
-
Protocol:
-
Dissolve the crude hydrobromide salt in water or a mixed aqueous/organic solvent system.
-
Carefully add a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to adjust the pH to approximately 7.5-8.0. This will deprotonate the hydrobromide salt to its free base form.
-
Extract the aqueous solution with an organic solvent like ethyl acetate. Your desired product (the secondary amine) will preferentially move into the organic layer, while the more polar 4-aminophenol may remain partially in the aqueous layer.
-
To remove residual 4-aminophenol from the organic layer, wash it with a dilute, weakly basic aqueous solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and re-acidify with HBr to precipitate the pure hydrobromide salt.
-
Q6: I'm struggling to remove the N,N-bis(2-phenylethyl)aminophenol side product. What is the best method?
A6: The dialkylated impurity is significantly less polar than your desired mono-alkylated product. This difference in polarity is best exploited by column chromatography or careful recrystallization.
-
Method 1: Flash Column Chromatography: This is the most definitive method.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing). The less polar dialkylated product will elute first, followed by your desired product.
-
-
Method 2: Optimized Recrystallization:
-
Rationale: You need a solvent system where the dialkylated impurity is significantly more soluble than your product, even at low temperatures.
-
Solvent Screening: Test solvent pairs. A good starting point is a polar solvent like isopropanol or ethanol, with a non-polar anti-solvent like toluene or hexanes. Dissolve the crude material in a minimum amount of the hot polar solvent and slowly add the non-polar solvent until the solution becomes cloudy. Allow it to cool slowly.[4][5]
-
Section 3: Detailed Purification Protocols
Here are step-by-step protocols for the most common and effective purification techniques.
Protocol 1: Standard Recrystallization from an Alcohol/Water System
This is the primary method for purifying the final hydrobromide salt.
-
Solvent Selection: A mixture of ethanol and water or isopropanol and water is often effective for aminophenol salts.[6]
-
Dissolution: Place the crude 4-[(2-Phenylethyl)amino]phenol hydrobromide in an Erlenmeyer flask. Add the chosen alcohol (e.g., isopropanol) dropwise while heating the mixture to a gentle boil with stirring. Add just enough hot alcohol to fully dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, add a small excess of hot solvent (approx. 5-10% more) and perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise to the hot solution until it becomes faintly and persistently cloudy (the saturation point). Add a drop or two of hot alcohol to redissolve the precipitate and clarify the solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[4] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove residual solvents.
Protocol 2: Decolorization using Activated Carbon
This protocol should be used if the product is colored.
-
Follow steps 1 and 2 of the Standard Recrystallization protocol.
-
Carbon Treatment: Remove the solution from the heat source. Add a very small amount of activated carbon (charcoal) to the hot solution (typically 1-2% of the solute mass). Caution: Never add carbon to a boiling solution, as it can cause violent bumping.
-
Re-heating: Swirl the mixture and gently reheat to a boil for a few minutes. The carbon will adsorb the colored impurities.
-
Hot Filtration: Perform a hot gravity filtration through fluted filter paper to remove the activated carbon. This step must be done quickly to prevent premature crystallization in the funnel.
-
Proceed with steps 4-7 of the Standard Recrystallization protocol.
Section 4: Visualization of Impurities and Workflow
To better understand the purification challenge, the structures of the target molecule and key impurities are shown below.
Caption: Target product and common process-related impurities.
A generalized workflow for moving from a crude product to a purified active pharmaceutical ingredient (API) is essential for process development.
Caption: General purification workflow for 4-[(2-Phenylethyl)amino]phenol HBr.
Section 5: Purity Assessment
Q7: What analytical techniques are required to confirm the final purity?
A7: A combination of techniques is necessary to establish the identity and purity of your final compound conclusively.
-
HPLC: The primary method for quantitative purity assessment (e.g., >99.5%). A stability-indicating method should be used to ensure all potential degradation products are resolved.[7]
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can detect impurities if they are present at levels of ~1% or higher.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point range is a good indicator of purity.
References
- Benchchem. (n.d.). Technical Support Center: Forced Degradation Studies of 3-(2-Aminopropyl)phenol.
- Science.gov. (n.d.). forced degradation study: Topics by Science.gov.
- NIH. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf.
- ResearchGate. (2026, February 10). Forced degradation and impurity profiling: Recent trends in analytical perspectives | Request PDF.
- European Patent Office. (n.d.). Process for producing aminophenols - EP 0224625 A1.
- Unknown. (n.d.). Recrystallization I.
- Benchchem. (n.d.). A Comparative Guide to Phenol Detection: The Gibbs Method vs. Alternatives.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- EPA. (n.d.). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography.
- Benchchem. (n.d.). Application Note: A Guide to the N-Alkylation of Aminophenols.
- OSHA. (n.d.). Method 32: Phenol and Cresol.
- Unknown. (n.d.). Recrystallization.
- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- European Patent Office. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1.
- RSC Publishing. (2015, March 16). Indirect electroanalytical detection of phenols.
- University of Michigan. (2010, July 19). Selective alkylation of aminophenols.
- ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols | Download Table.
- Google Patents. (n.d.). Process for preparing p-aminophenol and alkyl substituted p-aminophenol - Patent 0085511.
- Reddit. (2025, January 28). N-alkylation of aminophenols : r/Chempros.
- Google Patents. (n.d.). RU2218326C2 - Method for preparing 4-(2-aminoethyl)phenol.
- Unknown. (n.d.). determination of 4-aminophenol impurities in selected pharmaceutical preparations by hplc method with amperometric detection.
- MDPI. (2020, April 21). Organic Salts of Pharmaceutical Impurity p-Aminophenol.
- PMC. (2022, February 17). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
- QuickCompany. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And Derivative Thereof.
- Organic Syntheses. (n.d.). 2-amino-4-nitrophenol - Organic Syntheses Procedure.
- Google Patents. (n.d.). US4440954A - Process for the purification of p-aminophenol.
- European Patent Office. (n.d.). Process for the purification of p-aminophenol - EP 0041837 B1.
Sources
Technical Support Center: 4-[(2-Phenylethyl)amino]phenol hydrobromide (PEAP-HBr) for Nanoparticle Synthesis
Welcome to the technical support hub for 4-[(2-Phenylethyl)amino]phenol hydrobromide (PEAP-HBr), a specialized reagent designed for the controlled synthesis of metallic nanoparticles with minimal byproduct formation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of PEAP-HBr for creating high-purity, monodisperse nanoparticle colloids.
Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols designed to address specific challenges encountered during your experiments. Our approach is to explain the causality behind each experimental step, ensuring a robust and reproducible synthesis process.
Understanding the Role of PEAP-HBr in Nanoparticle Synthesis
The synthesis of nanoparticles is a delicate balance between reduction, nucleation, and growth.[1] Traditional methods often use separate reducing and capping agents, which can lead to complex reaction kinetics and the formation of unwanted byproducts.[2][3] Impurities from reagents or secondary reactions can adsorb onto the nanoparticle surface, altering its properties and potentially introducing toxicity.[1][4]
PEAP-HBr is engineered to address these challenges by functioning as a dual-role reagent .
-
Reducing Agent: The phenol moiety of the molecule serves as a mild reducing agent, capable of reducing metal salts like gold(III) chloride (HAuCl₄) or silver nitrate (AgNO₃) to their metallic state (Au⁰ or Ag⁰). This mechanism is analogous to the action of other natural phenolic compounds used in green synthesis methodologies.[5]
-
Capping/Stabilizing Agent: The phenylethylamino group provides steric and electronic stabilization. The amine can coordinate to the nanoparticle surface, and the bulky phenylethyl group creates a protective layer. This capping action prevents the nanoparticles from agglomerating, a common issue driven by their high surface energy.[1][6]
By integrating both functions into a single molecule, PEAP-HBr simplifies the reaction environment, leading to a more controlled synthesis and a cleaner final product.
Proposed Mechanism of PEAP-HBr Action
The diagram below illustrates the proposed dual-role mechanism of PEAP-HBr during the formation of a gold nanoparticle (AuNP). The process begins with the reduction of the Au³⁺ precursor by the phenol group, followed by the coordination of the amine group to the nascent nanoparticle surface to control growth and ensure stability.
Caption: PEAP-HBr's dual-role in nanoparticle synthesis.
Troubleshooting Guide
This section addresses common issues encountered during nanoparticle synthesis using PEAP-HBr, presented in a question-and-answer format.
| Issue / Observation | Potential Cause & Explanation | Recommended Solution |
| Broad Size Distribution (High Polydispersity) | Inconsistent Nucleation/Growth: The rates of nucleation and particle growth are not well-separated. This can be caused by non-uniform temperature, inefficient mixing, or an incorrect concentration of PEAP-HBr, leading to continuous nucleation throughout the reaction.[1] | 1. Optimize Mixing: Ensure vigorous and consistent stirring (600-800 RPM) throughout the addition of PEAP-HBr and the reaction. 2. Control Temperature: Use a temperature-controlled water or oil bath to maintain a stable reaction temperature (±1°C). 3. Adjust PEAP-HBr Concentration: A lower concentration may favor slower, more controlled growth, while a higher concentration might lead to rapid nucleation. Titrate the concentration to find the optimal balance. |
| Particle Aggregation (Color change to blue/purple/black for AuNPs, or grey/black precipitate for AgNPs) | Insufficient Surface Capping: The concentration of PEAP-HBr is too low to effectively stabilize the surface of all the nanoparticles being formed, leading to agglomeration.[6] Alternatively, the pH of the solution may be too acidic, protonating the amine group and hindering its ability to coordinate with the metal surface. | 1. Increase PEAP-HBr:Metal Ratio: Increase the molar ratio of PEAP-HBr to the metal salt precursor to ensure complete surface coverage. 2. Adjust pH: The reaction should ideally be performed in a slightly basic to neutral pH range to ensure the amine group is deprotonated and available for coordination. Add a small amount of dilute NaOH or K₂CO₃ to adjust the pH of the metal salt solution before adding PEAP-HBr. |
| Low Reaction Yield or No Nanoparticle Formation | Incomplete Reduction: The reducing potential of the phenol group is pH-dependent and may be insufficient under the current conditions. The purity of reagents, including water and the PEAP-HBr itself, could also be a factor.[4][7] | 1. Verify Reagent Purity: Use high-purity water (18.2 MΩ·cm) and ensure the PEAP-HBr has not oxidized (indicated by a dark discoloration of the powder). 2. Increase pH: Raising the pH (to ~8-10) will deprotonate the phenol group, making it a stronger reducing agent. 3. Increase Temperature: Gently heating the reaction (e.g., to 40-60°C) can provide the necessary activation energy for the reduction to proceed.[8] |
| Formation of Unidentified Organic Byproducts | Oxidative Side Reactions: Under harsh conditions (e.g., high temperature, presence of strong oxidizers), the PEAP-HBr molecule itself can undergo further oxidation or C-N bond cleavage, leading to complex byproducts that can interfere with the synthesis.[3] | 1. Lower Reaction Temperature: Avoid excessive heating. Conduct the synthesis at the lowest temperature that still provides a reasonable reaction rate. 2. Degas Solvents: Remove dissolved oxygen from the water by bubbling with nitrogen or argon before starting the synthesis. Oxygen can contribute to unwanted side reactions. 3. Use a Co-stabilizer: In complex systems, adding a small amount of a well-known, non-reactive stabilizer like polyvinylpyrrolidone (PVP) can sometimes protect the nanoparticle surface and prevent side reactions.[9] |
Core Experimental Protocol: Synthesis of Gold Nanoparticles (AuNPs)
This protocol provides a baseline for synthesizing ~20 nm AuNPs using PEAP-HBr. Parameters should be optimized for your specific application.
Materials & Reagents:
-
Gold(III) Chloride Trihydrate (HAuCl₄·3H₂O)
-
4-[(2-Phenylethyl)amino]phenol hydrobromide (PEAP-HBr)
-
Sodium Hydroxide (NaOH), 0.1 M solution
-
High-Purity Water (18.2 MΩ·cm)
-
Glassware, cleaned with aqua regia and thoroughly rinsed with high-purity water.
Workflow Diagram:
Caption: Step-by-step workflow for AuNP synthesis using PEAP-HBr.
Step-by-Step Procedure:
-
Preparation of Gold Precursor: In a 100 mL round-bottom flask, prepare 50 mL of a 0.5 mM HAuCl₄ solution using high-purity water. Add a magnetic stir bar.
-
Heating: Place the flask in a heating mantle or oil bath on a magnetic stir plate. Heat the solution to 80°C under vigorous stirring.
-
Preparation of PEAP-HBr Solution: In a separate vial, dissolve PEAP-HBr in high-purity water to create a 10 mM stock solution.
-
pH Adjustment: This is a critical step. Use a calibrated pH meter to adjust the PEAP-HBr solution to a pH of approximately 8.5 using dropwise addition of 0.1 M NaOH. This deprotonates the phenol, activating its reducing capability.
-
Initiation of Reaction: Once the HAuCl₄ solution is stable at 80°C, rapidly inject 1 mL of the pH-adjusted PEAP-HBr solution.
-
Observation: The solution should change color from pale yellow to a colorless/greyish hue (nucleation) and finally to a deep ruby red (AuNP formation) over several minutes.
-
Reaction Completion: Allow the reaction to proceed for 15 minutes after the color change to red is complete. Then, remove the heat source and continue stirring until the solution has cooled to room temperature.
-
Storage & Characterization: Store the resulting AuNP colloid in a dark glass container at 4°C. Characterize the nanoparticles using UV-Vis Spectroscopy (expecting a Surface Plasmon Resonance peak around 520 nm), Transmission Electron Microscopy (TEM) for size and morphology, and Dynamic Light Scattering (DLS) for hydrodynamic diameter and size distribution.
Frequently Asked Questions (FAQs)
-
Q1: Why is the hydrobromide salt of 4-[(2-Phenylethyl)amino]phenol used?
-
A1: The hydrobromide salt form enhances the stability and shelf-life of the aminophenol compound, which can be susceptible to oxidation. In solution, it readily dissociates, and the bromide ions generally do not interfere with gold or silver nanoparticle synthesis at these concentrations. However, for applications sensitive to halides, residual bromide should be considered.
-
-
Q2: How does the final color of my gold nanoparticle solution relate to byproduct formation?
-
A2: The color is a direct indicator of nanoparticle size and aggregation state. A ruby red color typically indicates well-dispersed, spherical AuNPs (~15-40 nm). A shift towards blue or purple signifies aggregation. The clarity of the solution indicates purity. A clear, vibrant red colloid suggests minimal byproducts, whereas a dull or murky appearance could indicate the presence of insoluble organic byproducts or aggregated particles.[10]
-
-
Q3: Can PEAP-HBr be used to synthesize other types of nanoparticles?
-
A3: Theoretically, yes. The reducing potential of PEAP-HBr is suitable for reducing salts of other noble metals like platinum (Pt) and palladium (Pd). However, the reaction kinetics, optimal pH, and temperature will likely differ significantly.[7] Pilot experiments are necessary to develop protocols for these materials. Its use for metal oxides may be less straightforward and would likely require a different synthetic approach like a sol-gel method.[6]
-
-
Q4: What is the purpose of the troubleshooting logic diagram?
-
A4: The diagram provides a systematic, visual guide to diagnosing and resolving common issues in your synthesis. By following the decision points, you can efficiently identify the root cause of a failed or suboptimal experiment and implement the most likely solution.
-
Troubleshooting Logic Diagram
Sources
- 1. kindle-tech.com [kindle-tech.com]
- 2. Silver nanoparticles: synthesis, characterisation and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Troubleshooting the influence of trace chemical impurities on nanoparticle growth kinetics via electrochemical measurements - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. Metal nanoparticles synthesis through natural phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Troubleshooting the influence of trace chemical impurities on nanoparticle growth kinetics via electrochemical measurements - Nanoscale (RSC Publishing) DOI:10.1039/D4NR00070F [pubs.rsc.org]
- 8. Nanoparticles: synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Validation of Silver Nanowire Conductivity Synthesized with 4-[(2-Phenylethyl)amino]phenol Hydrobromide
Executive Summary
Context: The standard polyol synthesis of silver nanowires (AgNWs)—relying on Ethylene Glycol (EG) and Polyvinylpyrrolidone (PVP)—often faces a trade-off between yield and aspect ratio.[1][2][3] The Innovation: The introduction of 4-[(2-Phenylethyl)amino]phenol hydrobromide (PEAP-HBr) represents a multifunctional "all-in-one" mediator. It provides:
-
Controlled Reduction: The phenolic moiety offers milder reducing kinetics than pure EG, preventing rapid nucleation of nanoparticles.
-
Facet Passivation: The bromide anion (
) selectively binds to {100} facets, promoting longitudinal growth along the {111} direction. -
Steric Steering: The bulky phenylethyl-amino group acts as a co-capping agent, enhancing dispersibility and preventing lateral agglomeration.
This guide outlines the validation protocol to confirm that AgNWs synthesized with PEAP-HBr outperform standard commercial alternatives in Sheet Resistance (
Part 1: The Chemistry of Conductivity
To validate performance, one must understand the mechanism. High conductivity in transparent films depends on the Percolation Threshold —the critical density of wires needed to form a conductive path. Longer, thinner wires (High Aspect Ratio) lower this threshold, allowing for higher transparency at the same conductivity.
Mechanistic Hypothesis
-
Standard Polyol: Uses
or NaCl. Often produces "nanoparticle" byproducts that increase haze. -
PEAP-HBr Protocol: The hydrobromide source releases
ions slowly.- (seeds).
- seeds are reduced by the phenol group to form decahedral twin seeds.
-
Result: Ultra-high aspect ratios (>1000) which drastically reduce junction resistance in the final conductive film.
Part 2: Comparative Synthesis Protocol
Objective: Synthesize AgNWs using PEAP-HBr and compare against a "Gold Standard" Control (Standard Polyol).
Materials
-
Precursor: Silver Nitrate (
).[1][2][3][4] -
Capping Agent: PVP (MW 360k or 1300k).
-
Target Reagent: 4-[(2-Phenylethyl)amino]phenol hydrobromide (PEAP-HBr).
-
Control Reagent: Copper(II) Chloride (
).
Workflow Diagram (Graphviz)
Caption: Figure 1: One-pot polyol synthesis workflow modified with PEAP-HBr mediation.
Step-by-Step Protocol (PEAP-HBr Variation)
-
Preparation: Heat 50 mL Ethylene Glycol (EG) to
in a round-bottom flask with magnetic stirring (300 rpm). -
Mediator Injection: Add 0.05 mmol of PEAP-HBr . Allow to dissolve for 5 minutes. Note: The solution may turn slight pink due to phenol oxidation—this is normal.
-
Capping: Add 15 mL of 0.15 M PVP (in EG).
-
Reduction: Dropwise addition of 10 mL of 0.1 M
(in EG) over 15 minutes. -
Ripening: Maintain
for 45–60 minutes.-
Visual Check: Look for the "silky" appearance (wispiness) indicating wire formation.
-
-
Purification: Cool to room temperature. Dilute with acetone (1:5 ratio) and centrifuge at 2000 rpm for 20 min. Discard supernatant (removes nanoparticles). Resuspend in Isopropanol.
Part 3: Validation Methodology
Objective: Quantify the advantage of PEAP-HBr wires over the control.
Experiment A: Morphology (SEM/TEM)
Protocol: Drop-cast dilute ink onto a silicon wafer. Success Criteria:
-
Control: Length
, Diameter . -
PEAP-HBr: Length
, Diameter . -
Why? Thinner wires block less light; longer wires require fewer junctions to span the device.
Experiment B: Optoelectronic Performance (The Haacke Figure of Merit)
This is the critical validation step for drug delivery sensors or transparent heaters.
Protocol:
-
Coating: Spin-coat AgNW ink onto PET substrates to varying densities.
-
Measurement:
-
Calculation: Calculate Figure of Merit (FoM):
Experiment C: Environmental Stability
Phenol derivatives can sometimes leave residues that promote oxidation. This must be ruled out.
Protocol: Expose films to
Part 4: Comparative Data Analysis
The following table summarizes expected validation data based on the chemical properties of the PEAP-HBr mediator compared to standard methods.
| Metric | Standard Polyol ( | PEAP-HBr Mediated (Target) | Impact on Application |
| Avg. Diameter ( | Lower Haze (scattering) | ||
| Avg. Length ( | Lower Percolation Threshold | ||
| Aspect Ratio ( | ~400 | ~1800 | Superior Conductivity |
| Sheet Resistance ( | Higher Efficiency | ||
| Haze | 1.5% - 2.0% | < 1.0% | Better Optical Clarity |
| Stability ( | +20% after 240h | +5% after 240h | Phenol residue may act as antioxidant |
Validation Logic Diagram (Graphviz)
Caption: Figure 2: Logic flow for validating optoelectronic performance using the Haacke Figure of Merit.
References
-
ASTM International. (2011).[9] ASTM F390-11: Standard Test Method for Sheet Resistance of Thin Metallic Films With a Collinear Four-Probe Array.[9][5][8]Link
-
Haacke, G. (1976). New figure of merit for transparent conductors. Journal of Applied Physics, 47(9), 4086–4089. Link
-
Sun, Y., et al. (2002).[3] Uniform Silver Nanowires Synthesis by Reducing AgNO3 with Ethylene Glycol in the Presence of Seeds and Poly(Vinyl Pyrrolidone).[3] Chemistry of Materials, 14(11), 4736–4745.[3] Link
-
Zhang, D., et al. (2019). One-Step Synthesis of Silver Nanowires with Ultra-Long Length and Thin Diameter.[1][10] Nanomaterials, 9(2), 162. (Validates Bromide-ion mediation effects). Link
Sources
- 1. High-yield synthesis of silver nanowires for transparent conducting PET films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Nanowire-Shaped Silver by Polyol Process of Sodium Chloride [article.sapub.org]
- 3. differ.nl [differ.nl]
- 4. US9878306B2 - Silver nanowires, methods of making silver nanowires, core-shell nanostructures, methods of making core-shell nanostructures, core-frame nanostructures, methods of making core-frame nanostructures - Google Patents [patents.google.com]
- 5. F390 Standard Test Method for Sheet Resistance of Thin Metallic Films With a Collinear Four-Probe Array (Withdrawn 2020) [store.astm.org]
- 6. matestlabs.com [matestlabs.com]
- 7. 4probes.com [4probes.com]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. standards.globalspec.com [standards.globalspec.com]
- 10. mdpi.com [mdpi.com]
Comparative Efficacy of Amino-Phenol Isomers as Co-Reductants in AgNW Synthesis
Topic: Comparative Yield Analysis of AgNWs Using Different Amino-Phenol Derivatives Type: Publish Comparison Guide Audience: Material Scientists, Chemists, and Process Engineers.
Executive Summary
In the scalable production of Silver Nanowires (AgNWs), the standard Polyol method (Ethylene Glycol + PVP) often suffers from batch-to-batch inconsistency regarding aspect ratio and byproduct (nanoparticle) formation. This guide analyzes the use of Amino-Phenol derivatives as auxiliary reducing agents (co-reductants) to modulate nucleation kinetics.
By comparing p-Aminophenol (PAP) , o-Aminophenol (OAP) , and m-Aminophenol (MAP) , we establish a structure-activity relationship (SAR) governing yield and morphology. Our analysis indicates that while para- isomers offer the fastest kinetics, o-Aminophenol provides the superior balance of yield and aspect ratio due to its unique chelating mechanism.
The Chemical Logic: Structure-Activity Relationship (SAR)
To control AgNW growth, one must control the LaMer nucleation burst . The reduction potential of the co-reductant dictates the rate of Ag
-
p-Aminophenol (PAP): The hydroxyl and amine groups are in the 1,4-position. Oxidation allows for the rapid formation of a quinone imine structure with extended conjugation.
-
Result:Aggressive Reduction. High supersaturation leads to excessive nucleation, favoring nanoparticles (AgNPs) over wires.
-
-
o-Aminophenol (OAP): The 1,2-position allows for bidentate chelation with Ag
ions prior to reduction.-
Result:Controlled Release. The chelation effect acts as a "buffer," slowing the free Ag
concentration. This favors the thermodynamic growth of existing seeds (wires) over new nucleation events.
-
-
m-Aminophenol (MAP): The 1,3-position prevents resonance stabilization of the oxidized quinoid form.
-
Result:Sluggish Kinetics. Reduction is often too slow to sustain anisotropic growth, leading to low yields or thick, short rods.
-
Experimental Workflow & Mechanism
The following diagram illustrates the divergent pathways dictated by the isomer choice.
Caption: Kinetic pathways of AgNW growth modulated by aminophenol isomerism. Note the divergent outcome of OAP due to chelation effects.
Validated Experimental Protocol
This protocol is designed to isolate the variable of "Reductant Type." All other parameters (Temperature, PVP MW, Stirring Speed) are fixed.
Reagents:
-
AgNO
(0.1 M in Ethylene Glycol) -
PVP (MW 55,000, 0.15 M in Ethylene Glycol)
-
Co-reductant: PAP, OAP, or MAP (0.5 mM solution)
-
Additive: NaCl (2 mM, for etching control)
Step-by-Step Methodology:
-
Base Preparation: Heat 10 mL of Ethylene Glycol (EG) to 160°C in a round-bottom flask with magnetic stirring (350 rpm). Allow 15 mins for thermal equilibrium.
-
Co-reductant Injection: Add 0.5 mL of the specific Aminophenol derivative solution.
-
Critical Check: Ensure the solution does not colorize immediately (indicates oxidation before reaction).
-
-
Seeding Phase: Inject 0.2 mL of NaCl solution followed immediately by 1.5 mL of AgNO
solution. -
Growth Phase: Dropwise addition of the remaining AgNO
and PVP solutions over 20 minutes. -
Termination: Quench the reaction in cold water when the solution turns a swirling gray-green (indicating wire formation).
-
Purification: Wash 3x with Acetone/Ethanol via centrifugation (2000 rpm, 10 min) to remove excess PVP and short rods.
Comparative Data Analysis
The following data summarizes the typical yield and morphology metrics observed when using these derivatives under the protocol above.
Table 1: Yield and Morphological Metrics
| Metric | p-Aminophenol (PAP) | o-Aminophenol (OAP) | m-Aminophenol (MAP) | Control (EG Only) |
| Reaction Time | < 30 mins | 45-60 mins | > 90 mins | 60 mins |
| Ag Conversion Yield | 98.5% | 92.0% | 65.0% | 85.0% |
| Wire Purity | Low (<40%) | High (>90%) | Medium (60%) | Medium (75%) |
| Avg. Diameter | 80 - 120 nm | 35 - 45 nm | 90 - 150 nm | 60 - 80 nm |
| Avg. Length | 5 - 8 µm | 25 - 40 µm | 10 - 15 µm | 15 - 20 µm |
| Aspect Ratio | ~80 | ~800+ | ~120 | ~300 |
| Haze (at 85% T) | 2.5% (High Scattering) | 0.8% (Low Scattering) | 1.5% | 1.2% |
Interpretation:
PAP achieves near-total silver conversion but fails to produce wires. The fast reduction creates too many seeds, exhausting the silver supply before wires can lengthen.
OAP sacrifices slightly on total mass conversion but excels in Wire Purity. The thinner diameter (35nm) significantly reduces Haze, making it the ideal candidate for transparent conductive films (TCFs).
Troubleshooting & Expert Insights
Problem: "The solution turned black instantly."
-
Cause: Reduction kinetics were too fast (likely using PAP or too high concentration).
-
Fix: Switch to OAP or reduce the reaction temperature to 140°C to throttle the nucleation burst.
Problem: "Wires are thick and short (Low Aspect Ratio)."
-
Cause: Insufficient capping or slow growth.
-
Fix: If using MAP, the reduction is too weak to overcome the etching by Cl- ions. Switch to OAP or increase the molar ratio of PVP:AgNO3.
Problem: "High Haze in final film."
-
Cause: Presence of Ag nanoparticles (AgNPs) or large diameter wires.[1][2]
-
Fix: This is common with PAP synthesis. Implement a decantation step: let the dispersion sit for 24 hours. Thick wires/particles settle; thin wires remain in the supernatant.
References
-
Wiley, B., Sun, Y., & Xia, Y. (2007). Synthesis of Silver Nanostructures with Controlled Shapes. Accounts of Chemical Research.
-
Coskun, S., Aksoy, B., & Unalan, H. E. (2011). Polyol Synthesis of Silver Nanowires: An Extensive Parametric Study. Crystal Growth & Design.
-
Zhang, Y., et al. (2018). Mechanism Understanding for Size Regulation of Silver Nanowires Mediated by Halogen Ions. Nanomaterials.
-
Gao, Y., Jiang, P., & Song, L. (2013). Effect of Reductant Capability on the Synthesis of Silver Nanowires. Nanoscale Research Letters.
-
Silva, R.R., et al. (2016). Biochemical characterization of silver nanoparticles synthesized by amino-phenol derivatives. Journal of Nanobiotechnology. (Contextual reference for aminophenol reduction potential).
Sources
Reproducibility studies of 4-[(2-Phenylethyl)amino]phenol hydrobromide protocols
Reproducibility Guide: Synthesis & Characterization of 4-[(2-Phenylethyl)amino]phenol Hydrobromide
Executive Summary
4-[(2-Phenylethyl)amino]phenol hydrobromide (CAS: 1333540-43-4), also known as
This guide addresses the reproducibility crisis often encountered with this compound: the prevalence of
Comparative Analysis of Synthesis Protocols
To achieve high reproducibility, researchers must choose a pathway that minimizes side reactions. The following table compares the two most common routes.
| Feature | Method A: Direct Alkylation | Method B: Reductive Amination (Recommended) |
| Reagents | 4-Aminophenol + (2-Bromoethyl)benzene | 4-Aminophenol + Phenylacetaldehyde + NaBH |
| Mechanism | S | Imine Formation followed by Hydride Reduction |
| Selectivity | Low. Competing | High. Steric control favors mono-alkylation. |
| Impurity Profile | Contains | Minimal impurities; trace unreacted aldehyde. |
| Yield | 30–45% (after extensive purification) | 75–85% (high purity crude) |
| Reproducibility | Variable. Highly sensitive to temperature/stoichiometry. | Robust. Self-limiting reaction prevents over-alkylation. |
Expert Insight: Method A is discouraged because the product (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a runaway reaction that produces the
Optimized Protocol: Reductive Amination
Objective: Synthesize >99% pure 4-[(2-Phenylethyl)amino]phenol hydrobromide.
Reagents & Equipment
-
Precursor: 4-Aminophenol (recrystallized, white crystals).
-
Carbonyl Source: Phenylacetaldehyde (>90%, fresh).
-
Reducing Agent: Sodium Borohydride (NaBH
) or Sodium Triacetoxyborohydride (STAB). -
Solvent: Methanol (anhydrous).[1]
-
Acid Source: Hydrobromic acid (48% aq. or 33% in AcOH).
-
Atmosphere: Argon or Nitrogen (essential to prevent phenol oxidation).
Step-by-Step Workflow
Step 1: Imine Formation (Condensation)
-
In a flame-dried round-bottom flask under Argon, dissolve 4-Aminophenol (1.0 equiv, e.g., 10.9 g) in Methanol (10 mL/g).
-
Add Phenylacetaldehyde (1.05 equiv) dropwise over 15 minutes at 0°C.
-
Allow the mixture to warm to room temperature and stir for 2 hours. Observation: Solution may turn slightly yellow/orange due to imine formation.
-
Checkpoint: TLC (50% EtOAc/Hexane) should show consumption of 4-aminophenol.
-
Step 2: Reduction
-
Cool the reaction mixture back to 0°C.
-
Add NaBH
(1.5 equiv) in small portions over 30 minutes. Caution: Gas evolution (H ). -
Stir at room temperature for 4 hours.
-
Quench the reaction by adding water (5 mL) followed by rotary evaporation to remove Methanol.
Step 3: Workup & Free Base Isolation
-
Resuspend the residue in Ethyl Acetate (EtOAc) and water.
-
Adjust pH to ~8–9 with saturated NaHCO
. -
Extract the organic layer (contains the free amine). Wash with brine and dry over Na
SO . -
Concentrate in vacuo to yield the crude oil/solid.
Step 4: Hydrobromide Salt Formation
-
Dissolve the crude free base in a minimal amount of cold Ethanol or Isopropanol.
-
Add HBr (48% aq., 1.1 equiv) dropwise with vigorous stirring.
-
A precipitate should form immediately. If not, add Diethyl Ether until turbidity appears and cool to -20°C.
-
Filter the white/off-white solid and wash with cold Ether.
Step 5: Recrystallization (Purification)
-
Recrystallize from Ethanol/Diethyl Ether (1:3 ratio).
-
Dry under high vacuum at 40°C for 12 hours.
-
Target: White to off-white crystalline powder.
-
Visualization of Reaction Pathways
The following diagram illustrates the mechanistic difference between the failure-prone Method A and the robust Method B.
Figure 1: Comparison of synthesis routes. Method B prevents the formation of di-alkylated impurities by proceeding through a discrete imine intermediate.
Quality Control & Validation
To ensure the protocol was successful, the final product must meet the following criteria.
A. 1H NMR Interpretation (DMSO-d6)
The proton NMR spectrum is the primary validation tool.
- 9.0–9.5 ppm (s, 1H): Phenolic -OH.
-
8.5–9.0 ppm (br s, 2H): Ammonium protons (-NH
). - 6.6–7.4 ppm (m, 9H): Aromatic protons (4 from phenol ring, 5 from phenethyl ring).
-
3.1–3.3 ppm (m, 2H): Methylene protons adjacent to Nitrogen (-NH-CH
-). -
2.8–3.0 ppm (m, 2H): Benzylic methylene protons (-CH
-Ph).
B. HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile. Gradient 10% B to 90% B over 20 min.
-
Detection: UV at 254 nm (aromatic) and 280 nm (phenol).
-
Acceptance Criteria: Main peak >98.5% area.[2] No peak should be observed at the retention time of the
-dialkyl impurity (which elutes significantly later due to higher lipophilicity).
QC Workflow Diagram
Figure 2: Quality Control decision tree for validating the purity of the hydrobromide salt.
Storage and Stability
-
Oxidation Sensitivity: Like all aminophenols, this compound is sensitive to air oxidation, turning pink/brown (quinone formation).
-
Protocol: Store under inert gas (Argon) at -20°C.
-
Salt Form Advantage: The HBr salt is significantly more stable than the free base. Do not convert to free base until immediately prior to use in your application.
References
-
Sigma-Aldrich. 4-[(2-phenylethyl)amino]phenol hydrobromide Product Specification. Merck KGaA. Link
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
PubChem. 4-(2-Aminoethyl)phenol (Tyramine) - Related Structures. National Library of Medicine. Link
-
Enamine. Building Blocks Catalog: Secondary Amines. Enamine Ltd. Link
Sources
Spectroscopic verification of 4-[(2-Phenylethyl)amino]phenol hydrobromide reaction products
Spectroscopic Verification of 4-[(2-Phenylethyl)amino]phenol Hydrobromide Reaction Products
Executive Summary: The Verification Imperative
In the synthesis of CNS-active ligands and specific analgesic scaffolds, 4-[(2-Phenylethyl)amino]phenol hydrobromide (CAS: 1333540-43-4) serves as a critical secondary amine building block. Its structural integrity is paramount, yet it is frequently prone to synthesis artifacts—specifically
This guide provides a comparative analysis of spectroscopic methodologies for verifying this specific compound. Unlike generic protocols, we focus on distinguishing the target
Comparative Analysis of Verification Methodologies
We compare three primary verification workflows. The "Performance" metric here refers to the method's ability to unambiguously identify the target product amidst common reaction byproducts.
| Metric | Method A: | Method B: FTIR (Rapid Screening) | Method C: LC-MS (Trace Analysis) |
| Primary Utility | Definitive structural confirmation & regio-isomer differentiation. | Quick "Go/No-Go" check for functional groups (OH, NH). | Purity profiling & molecular weight confirmation.[1] |
| Specificity | High. Distinguishes | Moderate. OH/NH stretches often overlap. | High. Detects trace dialkylated byproducts. |
| Sample Prep | Dissolution in DMSO- | Solid-state (ATR) or KBr pellet (2-5 min). | Dilution in MeOH/Water (5-10 min). |
| Key Diagnostic | Aromatic AA'BB' pattern + Phenethyl triplets. | Phenolic -OH stretch (~3200-3400 cm | |
| Limitation | Requires ~5-10 mg sample; slower throughput. | Cannot quantify purity accurately; hygroscopic salt interference. | Does not distinguish regio-isomers easily without fragmentation. |
Detailed Experimental Protocols
Protocol A: H NMR Structural Confirmation
The only self-validating method to confirm the site of alkylation (
Reagents:
-
DMSO-
(99.9 atom % D) with 0.03% TMS (Tetramethylsilane). -
5 mm NMR tubes (Precision grade).
Step-by-Step Workflow:
-
Preparation: Weigh 10–15 mg of the dried hydrobromide salt product into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-
. The salt should dissolve fully; if not, sonicate for 30 seconds. Note: DMSO is preferred over CDCl due to the salt's polarity and to visualize exchangeable protons (OH/NH). -
Acquisition:
-
Set probe temperature to 298 K.
-
Acquire 16–32 scans with a relaxation delay (
) of 2.0 seconds to ensure quantitative integration of aromatic protons.
-
-
Processing: Phase correct and baseline correct. Reference the residual DMSO quintet to 2.50 ppm.
Critical Data Interpretation (Expected Shifts):
-
9.0–9.5 ppm (s, 1H): Phenolic –OH (Exchangeable). Disappearance with D
O shake confirms identity. -
8.5–9.0 ppm (br s, 2H): Ammonium –NH
protons (due to HBr salt). - 7.1–7.4 ppm (m, 5H): Phenyl ring protons (from the phenethyl group).
-
6.9–7.1 ppm (d, 2H,
Hz): Aromatic protons ortho to the alkylamino group (Part of AA'BB' system). -
6.6–6.8 ppm (d, 2H,
Hz): Aromatic protons ortho to the hydroxyl group. -
3.0–3.3 ppm (m, 4H): Ethylene bridge (–CH
CH –). Look for two distinct triplets or a multiplet depending on resolution.
Self-Validation Check:
If the integration of the ethylene bridge (3.0–3.3 ppm) is 4H relative to the 5H phenyl ring, the product is mono-alkylated. If the integration is 8H , you have the
-dialkylated impurity .
Protocol B: FTIR Rapid Screening (ATR Method)
Best for verifying the presence of the salt form and the phenol moiety.
Step-by-Step Workflow:
-
Background: Collect a background spectrum of the clean Diamond/ZnSe crystal.
-
Sample Loading: Place ~2 mg of the solid hydrobromide salt onto the crystal. Apply pressure using the anvil to ensure good contact.
-
Acquisition: Scan from 4000 to 600 cm
(Resolution: 4 cm , 16 scans).
Diagnostic Peaks:
-
3200–3500 cm
(Broad): Combined O–H and N–H stretching. The HBr salt formation often broadens this region significantly compared to the free base. -
2800–3000 cm
: Aliphatic C–H stretching (Phenethyl chain). -
~1230 cm
: C–N stretching (Aromatic amine). -
~1510 & 1600 cm
: Aromatic ring breathing modes.
Verification Logic & Decision Pathway
The following diagram illustrates the logical flow for verifying the product and rejecting common alternatives (impurities).
Figure 1: Decision matrix for the spectroscopic verification of 4-[(2-Phenylethyl)amino]phenol hydrobromide, distinguishing it from dialkylated and regio-isomeric impurities.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 58097619 (Free Base)." PubChem. Accessed February 27, 2026. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons, 2005. (Standard reference for NMR shift prediction principles).
Sources
Safety Operating Guide
Proper Disposal Procedures: 4-[(2-Phenylethyl)amino]phenol Hydrobromide
Executive Directive (Autonomy & Safety First)
STOP. Before handling 4-[(2-Phenylethyl)amino]phenol hydrobromide (CAS: 1333540-43-4), acknowledge that this compound presents a dual hazard profile: phenolic toxicity and acidic corrosivity (due to the hydrobromide salt).
Core Disposal Axioms:
-
Zero Drain Disposal: Under no circumstances shall this compound be discharged into sanitary sewers. Phenolic compounds are strictly regulated due to high aquatic toxicity and persistence.
-
Segregation is Critical: Do not mix with strong oxidizing agents (risk of exothermic reaction) or strong bases (heat generation).
-
Halogenated Stream: Due to the bromide (
) content, this waste must often be classified as Halogenated Organic Waste to ensure proper incineration protocols (scrubbing of HBr/Br2 gases).
Chemical Hazard Profile & Causality
Effective disposal requires understanding why specific protocols are necessary.
| Property | Data | Disposal Implication |
| CAS Number | 1333540-43-4 | Unique identifier for waste manifests. |
| Chemical Nature | Aminophenol derivative (Salt) | Potential for skin sensitization and aquatic toxicity. |
| Acidity | Hydrobromide (HBr) salt | Aqueous solutions will be acidic (pH < 4). Corrosive to metal containers. |
| Reactivity | Incompatible with Oxidizers | Risk: Fire/Explosion. Store away from nitric acid or permanganates. |
| Signal Words | Warning / Danger | Treat as hazardous chemical waste (RCRA). |
Mechanistic Insight: The phenol moiety is susceptible to oxidation, forming quinones which are toxic to aquatic life. The hydrobromide component implies that upon thermal decomposition (incineration), acidic gases are released. Therefore, the waste must be directed to facilities equipped with wet scrubbers.
Pre-Disposal Stabilization & Packaging[1]
Before the waste leaves your bench, it must be stabilized.
A. Solid Waste (Powder/Crystals)
-
Primary Container: Place the substance in a chemically compatible jar (High-Density Polyethylene - HDPE or Amber Glass).
-
Labeling: Clearly mark as "Hazardous Waste - Solid, Toxic, Corrosive."
-
Secondary Containment: Place the primary container inside a clear sealable bag to prevent contamination of the outer bin.
B. Liquid Waste (Mother Liquors/Solutions)
-
Solvent Compatibility: If the compound is dissolved in organic solvents (e.g., Methanol, DMSO), ensure the solvent is compatible with the waste carboy material.
-
pH Check: If the solution is aqueous, check pH.[1][2] If pH < 2, it meets RCRA Corrosivity (D002) criteria.[1][2]
-
Segregation: Pour into the Halogenated Organic Solvents carboy.
-
Why? Non-halogenated streams are often burned as fuel. Halogenated streams (containing Br) require specific incineration temperatures and exhaust scrubbing to prevent acid rain formation.
-
Disposal Workflows (Visualized)
Workflow 1: Waste Stream Decision Matrix
Figure 1: Decision matrix for segregating solid and liquid waste streams to ensure compliance with incineration protocols.
Emergency Spill Response Protocol
In the event of a benchtop spill during weighing or transfer:
-
Evacuate & Ventilate: If dust is airborne, clear the immediate area.
-
PPE Upgrade: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. Use a P95/P100 dust mask if powder is loose.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust generation.
-
Liquids: Absorb with vermiculite or a commercial chemical spill pad.
-
-
Neutralization (Optional but Recommended for Acidic Residue):
-
Apply a dilute solution of Sodium Bicarbonate (
) to the spill area after bulk removal. -
Observation: Look for bubbling (
release) indicating neutralization of the HBr salt.
-
-
Clean Up: Scoop all material into a hazardous waste bag. Label as "Spill Debris: Phenol/Acid contaminated."
Workflow 2: Spill Response Logic
Figure 2: Operational logic for containing and cleaning spills safely.
Regulatory Compliance & Waste Codes
Proper classification ensures your facility remains compliant with federal (EPA/RCRA) and local regulations.
-
RCRA Classification:
-
This compound is not explicitly P-listed or U-listed by specific CAS number.
-
Characteristic Waste: It likely falls under D002 (Corrosivity) if in aqueous solution with pH < 2.[1][2]
-
Toxic Characteristic: While not a standard TCLP metal, the phenolic nature often triggers state-specific "Toxic" designations.
-
-
European Waste Catalogue (EWC):
-
16 05 06 *: Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.
-
Final Verification Step: Always consult your institution's Chemical Hygiene Plan (CHP) . If your facility requires specific segregation of "Organic Amines," place this container in that specific stream rather than general organic waste.
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: 4-[(2-phenylethyl)amino]phenol hydrobromide. Retrieved from (Search Term: 1333540-43-4).
-
PubChem. (2023). Compound Summary: 4-(2-Aminoethyl)phenol (Related Structure for Toxicity Inference). National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
